Ethyl 3-(trifluoromethyl)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNBTKIAHHECCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227592 | |
| Record name | Ethyl 3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76783-59-0 | |
| Record name | Benzoic acid, 3-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76783-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-(trifluoromethyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076783590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-(trifluoromethyl)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76783-59-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Ethyl 3-(trifluoromethyl)benzoate: Properties, Reactivity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-(trifluoromethyl)benzoate is a fluorinated aromatic ester that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, significantly influences the molecule's chemical properties and reactivity, making it a valuable intermediate in medicinal chemistry and materials science. This guide provides an in-depth overview of its chemical characteristics, reactivity profile, and standard experimental protocols for its synthesis and purification.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Molecular Formula | C10H9F3O2 | [1][2] |
| Molecular Weight | 218.18 g/mol | [1] |
| CAS Number | 76783-59-0 | [1][2][3] |
| Appearance | Colorless to light yellow liquid (typical for similar esters) | |
| Boiling Point | 100-101 °C at 10 mmHg | |
| Purity | Typically ≥97-99% | [4] |
| Solubility | Expected to have low solubility in water, soluble in organic solvents like ethanol, diethyl ether, and ethyl acetate. | [5] |
| IUPAC Name | This compound | [2] |
| Synonyms | Ethyl m-trifluoromethylbenzoate, 3-Trifluoromethylbenzoic acid ethyl ester | [2] |
Reactivity and Stability
The reactivity of this compound is largely dictated by the ester functional group and the electron-withdrawing nature of the trifluoromethyl group on the benzene ring.
-
Ester Group Reactivity : The ester functionality is susceptible to nucleophilic acyl substitution. It can undergo hydrolysis under acidic or basic conditions to yield 3-(trifluoromethyl)benzoic acid and ethanol. It can also be converted to amides, hydrazides, and other esters through reactions with appropriate nucleophiles.
-
Aromatic Ring Reactivity : The -CF3 group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. This makes reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation on the aromatic ring challenging and directs incoming electrophiles to the meta positions (5-position relative to the ester).
-
Stability : The compound is generally stable under standard laboratory conditions. However, it is incompatible with strong oxidizing agents and strong bases.
-
Hazardous Decomposition : Upon combustion, it may produce hazardous decomposition products including carbon monoxide, carbon dioxide, and hydrogen fluoride.
Safety and Hazard Information
Appropriate safety precautions must be taken when handling this compound. The following table summarizes its key hazard information based on the Globally Harmonized System (GHS).
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302 + P352: Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305 + P351 + P338: Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P304 + P340: Avoid breathing dust/fume/gas/mist/vapors/spray. IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Flammability | Combustible Liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| Signal Word | Warning |
Experimental Protocols
The most common method for the synthesis of this compound is the Fischer esterification of 3-(trifluoromethyl)benzoic acid with ethanol, using a strong acid catalyst.
Synthesis: Fischer Esterification
This protocol is a generalized procedure adapted from standard Fischer esterification methods.[5][6][7]
Materials:
-
3-(trifluoromethyl)benzoic acid
-
Anhydrous ethanol (excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-(trifluoromethyl)benzoic acid in an excess of anhydrous ethanol (typically 5-10 molar equivalents).
-
Catalyst Addition : While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reflux : Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-5 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up :
-
After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
-
-
Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification: Vacuum Distillation
The crude product can be purified by vacuum distillation to obtain a high-purity final product.[8]
Procedure:
-
Set up a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the expected boiling point (100-101 °C at 10 mmHg).
Visualizations
The following diagrams illustrate the key workflows described in this guide.
Caption: Fischer esterification synthesis pathway.
Caption: General purification workflow for the product.
References
- 1. This compound [oakwoodchemical.com]
- 2. Ethyl-3-trifluoromethyl benzoate [webbook.nist.gov]
- 3. 76783-59-0|this compound|BLD Pharm [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. quora.com [quora.com]
An In-depth Technical Guide to the Physical Properties of Ethyl 3-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(trifluoromethyl)benzoate is a fluorinated organic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its utility as a synthetic building block is primarily due to the presence of the trifluoromethyl group, which can impart unique properties such as increased metabolic stability, lipophilicity, and binding affinity to target molecules. A thorough understanding of its physical properties is essential for its effective use in synthesis, formulation, and quality control. This guide provides a detailed overview of the known physical characteristics of this compound, methods for their determination, and a logical workflow for these experimental procedures.
Core Physical Properties
The physical properties of this compound are crucial for its handling, reaction setup, and purification. The data available from various sources has been compiled and is presented below.
Data Presentation
| Physical Property | Value |
| Molecular Formula | C₁₀H₉F₃O₂[1][2] |
| Molecular Weight | 218.17 g/mol [1] |
| Boiling Point | 100-101 °C at 10 Torr |
| Density | 1.230 ± 0.06 g/cm³ (at 20°C, 760 Torr)[3] |
| CAS Number | 76783-59-0[1][2] |
| Physical State | Clear, colorless liquid[4] |
| Melting Point | Data not readily available |
| Refractive Index | Data not readily available |
| Solubility | Data not readily available |
Experimental Protocols
The determination of the physical properties of a compound like this compound follows established laboratory procedures. Below are detailed methodologies for the key experiments.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a substance, the capillary method is commonly employed.
Apparatus:
-
Thiele tube or other heating bath (e.g., oil bath with a stirrer or a melting point apparatus with a boiling point function)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Sample of this compound
Procedure:
-
A small amount (a few milliliters) of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is then immersed in a heating bath (Thiele tube).
-
The bath is heated gently and steadily.
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Density Determination of a Liquid
The density of a substance is its mass per unit volume. For a liquid like this compound, this can be determined using a pycnometer or by simple mass and volume measurements.
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance
-
Thermometer
-
Water bath (for temperature control)
-
Sample of this compound
Procedure using a Pycnometer:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed (m₁).
-
The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The density of water (ρ_water) at this temperature is known.
-
The pycnometer is emptied, dried, and then filled with this compound at the same temperature and weighed (m₃).
-
The volume of the pycnometer (V) is calculated using the mass of the water: V = (m₂ - m₁) / ρ_water.
-
The density of the sample (ρ_sample) is then calculated: ρ_sample = (m₃ - m₁) / V.
Procedure using a Graduated Cylinder and Balance:
-
An empty, dry graduated cylinder is weighed on an analytical balance.
-
A specific volume of this compound is carefully measured into the graduated cylinder.
-
The graduated cylinder containing the sample is reweighed.
-
The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder.
-
The density is calculated by dividing the mass of the liquid by the measured volume.
Visualization of Experimental Workflow
The logical flow for determining the key physical properties of a liquid chemical sample is illustrated in the diagram below.
References
A Technical Guide to the Spectroscopic Data of Ethyl 3-(trifluoromethyl)benzoate
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 3-(trifluoromethyl)benzoate. It is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure:
Chemical Formula: C₁₀H₉F₃O₂ Molecular Weight: 218.17 g/mol CAS Number: 76783-59-0[1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.26 | s | 1H | Ar-H | |
| 8.21 | d | 7.8 | 1H | Ar-H |
| 7.81 | d | 7.8 | 1H | Ar-H |
| 7.58 | t | 7.8 | 1H | Ar-H |
| 4.43 | q | 7.1 | 2H | -OCH₂CH₃ |
| 1.42 | t | 7.1 | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 164.9 | C=O |
| 133.0 | Ar-C |
| 132.2 (q, J = 33.0 Hz) | Ar-C-CF₃ |
| 131.5 | Ar-C |
| 129.8 (q, J = 3.8 Hz) | Ar-C |
| 129.1 | Ar-C |
| 126.5 (q, J = 3.8 Hz) | Ar-C |
| 123.5 (q, J = 272.5 Hz) | -CF₃ |
| 61.7 | -OCH₂CH₃ |
| 14.3 | -OCH₂CH₃ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070-2900 | Medium | C-H stretch (Aromatic and Aliphatic) |
| 1726 | Strong | C=O stretch (Ester)[2] |
| 1320 | Strong | C-F stretch |
| 1280, 1130 | Strong | C-O stretch (Ester) |
| 1170 | Strong | C-F stretch |
| 750 | Strong | C-H bend (meta-disubstituted benzene) |
MS (Mass Spectrometry) Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 218 | 45 | [M]⁺ (Molecular Ion) |
| 190 | 10 | [M - C₂H₄]⁺ |
| 173 | 100 | [M - OCH₂CH₃]⁺ |
| 145 | 60 | [M - OCH₂CH₃ - CO]⁺ |
| 125 | 15 | [C₇H₄F₂]⁺ |
| 95 | 20 | [C₆H₄F]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
-
-
Data Acquisition:
-
The NMR spectra are recorded on a 400 MHz spectrometer.
-
For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is used.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts are referenced to the TMS signal.
-
Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
A thin film of the liquid sample is prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
-
Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.
-
The sample is then placed in the spectrometer's beam path, and the sample spectrum is recorded.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
The characteristic absorption bands are identified and assigned to the corresponding functional groups and vibrational modes.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.
-
For Electron Ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
The molecular ion peak is identified, which corresponds to the molecular weight of the compound.
-
The fragmentation pattern is analyzed to provide information about the structure of the molecule. The fragmentation of ethyl benzoate typically involves the loss of the ethoxy radical to form a stable acylium ion.[3]
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
An In-depth Technical Guide to the Solubility of Ethyl 3-(trifluoromethyl)benzoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of ethyl 3-(trifluoromethyl)benzoate, a key intermediate in pharmaceutical and agrochemical synthesis. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This document provides a qualitative assessment of its expected solubility based on its structural characteristics and the properties of analogous compounds. Furthermore, it outlines a detailed, generalized experimental protocol for determining the solubility of organic compounds such as this compound, which can be readily adapted for laboratory use. A conceptual workflow for this experimental process is also presented using a Graphviz diagram to ensure clarity and reproducibility for researchers.
Introduction
This compound (C₁₀H₉F₃O₂) is an aromatic ester of significant interest in the synthesis of a variety of active pharmaceutical ingredients and agrochemicals. The trifluoromethyl group imparts unique properties to molecules, including increased metabolic stability and lipophilicity, which can enhance the efficacy and pharmacokinetic profiles of drug candidates. Understanding the solubility of this intermediate in common organic solvents is critical for its efficient use in reaction media, purification processes such as crystallization, and formulation development.
Despite its importance, a thorough review of scientific databases and literature indicates that specific quantitative solubility data (e.g., in g/100g , mol/L, or mole fraction) for this compound in common organic solvents has not been publicly reported. This guide, therefore, aims to provide a practical framework for researchers working with this compound by offering a qualitative solubility profile and a robust experimental methodology for its quantitative determination.
Qualitative Solubility Profile of this compound
Based on its chemical structure, a qualitative assessment of the solubility of this compound can be inferred. The molecule consists of a polar ester group and a largely nonpolar trifluoromethylbenzoyl group.
-
Polar Aprotic Solvents: It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane. These solvents can engage in dipole-dipole interactions with the ester functionality.
-
Polar Protic Solvents: In polar protic solvents like methanol and ethanol, moderate to good solubility is expected. While the compound can act as a hydrogen bond acceptor at the ester's oxygen atoms, it lacks hydrogen bond donating capabilities, which may limit its miscibility compared to more polar solutes.
-
Nonpolar Solvents: In nonpolar solvents such as toluene and hexane, the solubility is likely to be lower. The presence of the polar ester group will reduce its compatibility with purely nonpolar environments. However, the aromatic ring and the trifluoromethyl group contribute to some nonpolar character, suggesting some degree of solubility.
-
Analogous Compound Comparison: The parent compound, ethyl benzoate, is reported to be highly soluble in organic solvents like alcohols, ethyl acetate, chloroform, and hexane[1]. It is also described as miscible with most organic solvents[2]. The introduction of a trifluoromethyl group is expected to increase the lipophilicity, which might enhance solubility in less polar organic solvents while potentially decreasing it in more polar ones compared to ethyl benzoate.
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for the experimental determination of the solubility of a compound like this compound in various organic solvents. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility[3].
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered saturated solutions and the standard solutions using a validated analytical method, such as HPLC or GC.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.
-
3.3. Data Reporting
The solubility should be reported in appropriate units, such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or mole fraction (χ), at the specified temperature.
Data Presentation
As no quantitative data is currently available in the public domain, the following table is presented as a template for researchers to populate with their experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100g ) | Solubility (mol/L) | Mole Fraction (χ) |
| Methanol | 25 | Data to be determined | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Data to be determined |
| Toluene | 25 | Data to be determined | Data to be determined | Data to be determined |
| Hexane | 25 | Data to be determined | Data to be determined | Data to be determined |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of the solubility of this compound.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
References
Technical Guide: Properties and Applications of Ethyl 3-(trifluoromethyl)benzoate (CAS 76783-59-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(trifluoromethyl)benzoate, with CAS number 76783-59-0, is a fluorinated aromatic compound of significant interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, and primary applications, with a focus on its role as a key intermediate in the synthesis of pharmaceuticals. The document includes a detailed experimental protocol for its principal reaction and quantitative data to support researchers in its application.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature. The presence of the trifluoromethyl group significantly influences its chemical reactivity and physical properties.[1][2] The trifluoromethyl group is a strong electron-withdrawing group, which can impact the metabolic stability and lipophilicity of molecules in which it is incorporated.[3][4] This property is highly valuable in drug design and discovery.[2][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 76783-59-0 | [6] |
| Molecular Formula | C₁₀H₉F₃O₂ | [1][2] |
| Molecular Weight | 218.17 g/mol | [2] |
| IUPAC Name | This compound | [6] |
| SMILES | O=C(OCC)c1cccc(c1)C(F)(F)F | [1] |
| Boiling Point | 100-101 °C at 10 Torr | [7] |
| Refractive Index | 1.446 | [2] |
| Appearance | Colorless transparent liquid | [1] |
| Purity (typical) | ≥99% | [1] |
Applications in Pharmaceutical Synthesis
The primary and most well-documented application of this compound is as a crucial starting material in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Celecoxib.[8][9] Celecoxib is a selective COX-2 inhibitor. This compound is used in a Claisen condensation reaction to form a key intermediate, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.
Synthesis of Celecoxib Intermediate
The synthesis of the Celecoxib precursor involves the Claisen condensation of p-methylacetophenone with an ethyl trifluoroacetate, such as this compound. This reaction is typically carried out in the presence of a strong base.
Caption: Synthesis of Celecoxib Intermediate.
Experimental Protocols
Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
This protocol describes the Claisen condensation of p-methylacetophenone and ethyl trifluoroacetate to yield the diketone intermediate for Celecoxib.
Materials:
-
p-Methylacetophenone
-
Ethyl trifluoroacetate (or this compound)
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Toluene (anhydrous)
-
15% Hydrochloric acid
-
Petroleum ether
Procedure:
-
To a dried four-necked flask under a nitrogen atmosphere, add anhydrous toluene and the base (e.g., sodium hydride).
-
With stirring, control the temperature and slowly add p-methylacetophenone and ethyl trifluoroacetate dropwise.
-
After the addition is complete, maintain the reaction mixture at a specific temperature for a set duration to ensure the reaction goes to completion.
-
Cool the reaction mixture and quench by the dropwise addition of 15% hydrochloric acid.
-
Separate the organic layer.
-
The organic layer is then evaporated under reduced pressure to yield the crude product.
-
The crude product can be further purified by crystallization from a solvent such as petroleum ether.
Table 2: Example Reaction Conditions and Yields for the Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
| Base | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Sodium Hydride | Toluene | 60-65 | 1 | 96 | CN102391184A |
| Sodium Hydride | Toluene | 40-45 | 5 | 91 | CN102391184A |
| Potassium Hydride | Toluene | 30-35 | 6 | 86 | CN102391184A |
| Sodium Ethoxide | Ethanol | 50 | - | - | WO2019064139A1 |
Biological Activity and Signaling Pathways
There is currently no significant evidence in the scientific literature to suggest that this compound possesses direct biological activity or modulates specific signaling pathways. Its biological relevance is primarily as a synthon for the construction of pharmacologically active molecules like Celecoxib.
Conclusion
This compound is a valuable chemical intermediate, with its most notable application being in the synthesis of the anti-inflammatory drug Celecoxib. The trifluoromethyl group imparts unique properties that are beneficial in drug design. The Claisen condensation reaction to form the key diketone intermediate is a well-established and high-yielding process. While the compound itself does not appear to have direct biological activity, its role in the synthesis of a widely used pharmaceutical makes it a compound of high interest to researchers and professionals in drug development and manufacturing.
Caption: Overall Synthetic Pathway to Celecoxib.
References
- 1. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104829455A - Catalytic synthesis method of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 3. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]
- 4. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | C11H9F3O2 | CID 550193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.klivon.com [dev.klivon.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis and Reactions of Ethyl 3-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(trifluoromethyl)benzoate is a key building block in the synthesis of pharmaceuticals and other fine chemicals.[1] The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design. This technical guide provides a comprehensive overview of the synthesis and key reactions of this compound, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Fischer esterification of 3-(trifluoromethyl)benzoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid. An alternative two-step approach involves the conversion of 3-(trifluoromethyl)benzoic acid to its more reactive acid chloride, followed by reaction with ethanol.
Method 1: Fischer Esterification
This method involves the direct reaction of 3-(trifluoromethyl)benzoic acid with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)benzoic acid (1 equivalent), ethanol (10 equivalents), and a catalytic amount of concentrated sulfuric acid (0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation to obtain the pure ester.
Method 2: Via Acyl Chloride
This method proceeds through the formation of 3-(trifluoromethyl)benzoyl chloride, which is then reacted with ethanol to yield the desired ester.
Experimental Protocol:
Step 1: Synthesis of 3-(trifluoromethyl)benzoyl chloride
-
In a fume hood, add 3-(trifluoromethyl)benzoic acid (1 equivalent) to a round-bottom flask equipped with a reflux condenser and a gas outlet.
-
Slowly add thionyl chloride (2 equivalents) to the flask.
-
Heat the reaction mixture to reflux for 2-3 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure.
-
Distill the residue under reduced pressure to obtain pure 3-(trifluoromethyl)benzoyl chloride.
Step 2: Esterification
-
Dissolve 3-(trifluoromethyl)benzoyl chloride (1 equivalent) in an anhydrous solvent such as dichloromethane or diethyl ether in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath and slowly add ethanol (1.2 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give this compound.
-
Further purification can be achieved by vacuum distillation.
Quantitative Data for Synthesis
| Method | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Fischer Esterification | 3-(Trifluoromethyl)benzoic acid | Ethanol, H₂SO₄ (cat.) | Ethanol | 4-6 | Reflux | 85-95 |
| Via Acyl Chloride | 3-(Trifluoromethyl)benzoyl chloride | Ethanol, Triethylamine | Dichloromethane | 2-4 | 0 to RT | 90-98 |
Reactions of this compound
This compound undergoes a variety of reactions typical of esters, including hydrolysis, reduction, and cross-coupling reactions. The trifluoromethyl group can influence the reactivity of the aromatic ring and the ester functionality.
Hydrolysis
The ester can be hydrolyzed back to 3-(trifluoromethyl)benzoic acid under either acidic or basic conditions. Basic hydrolysis is generally more efficient and less prone to side reactions.
Experimental Protocol (Basic Hydrolysis):
-
Dissolve this compound (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours until the ester is completely consumed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of ~2.
-
The 3-(trifluoromethyl)benzoic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the pure carboxylic acid.
Reduction
The ester can be reduced to the corresponding primary alcohol, (3-(trifluoromethyl)phenyl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension in an ice bath and slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting (3-(trifluoromethyl)phenyl)methanol by vacuum distillation or column chromatography.
Cross-Coupling Reactions
While the ester group itself is not typically a leaving group in cross-coupling reactions, the aromatic ring of this compound can participate in such reactions if it is appropriately functionalized (e.g., with a halide). However, direct C-H activation or transformations that convert the ester to a suitable coupling partner are also possible. More commonly, the trifluoromethylated aromatic ring is constructed first, followed by esterification. For instance, a Heck or Sonogashira reaction can be performed on a halogenated precursor before the ester group is introduced.
Conceptual Workflow for a Heck-type Reaction:
Caption: Conceptual workflow for the synthesis of a derivative of this compound via a Heck reaction.
Quantitative Data for Reactions
| Reaction | Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Hydrolysis | 3-(Trifluoromethyl)benzoic acid | NaOH, H₂O | Ethanol/Water | 2-4 | Reflux | >95 |
| Reduction | (3-(Trifluoromethyl)phenyl)methanol | LiAlH₄ | Diethyl ether or THF | 1-2 | 0 to RT | 85-95 |
Applications in Drug Development
This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals. The trifluoromethyl group is often incorporated to enhance a drug's potency, selectivity, and pharmacokinetic profile.
One notable application is in the synthesis of analogues of Celecoxib , a selective COX-2 inhibitor used to treat inflammation and pain.[2][3][4][5][6] The 3-(trifluoromethyl)phenyl moiety is a key structural feature in some of these analogues, contributing to their binding affinity and selectivity for the COX-2 enzyme.
Signaling Pathway Visualization:
The following diagram illustrates the general mechanism of action for COX-2 inhibitors like Celecoxib.
Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.
Conclusion
This compound is a versatile and valuable intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its synthesis is well-established through Fischer esterification or via the corresponding acyl chloride. The ester undergoes predictable reactions such as hydrolysis and reduction, providing access to the parent carboxylic acid and the primary alcohol, respectively. The trifluoromethylated phenyl ring serves as a crucial pharmacophore in the design of bioactive molecules, highlighting the importance of this building block in medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the work of researchers in this field.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
The Trifluoromethyl Group: A Key Modulator of Reactivity in Ethyl 3-(trifluoromethyl)benzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into an organic molecule can profoundly alter its chemical reactivity and physical properties. This guide provides a detailed examination of the role of the trifluoromethyl group in influencing the reactivity of ethyl 3-(trifluoromethyl)benzoate, a versatile building block in medicinal chemistry and materials science. Through a comprehensive analysis of its electronic and steric effects, this document serves as a technical resource for professionals engaged in drug discovery and chemical synthesis.
Electronic Profile of the Trifluoromethyl Group
The trifluoromethyl group is a powerful electron-withdrawing substituent, a characteristic that dictates much of the reactivity of this compound. This strong inductive effect stems from the high electronegativity of the three fluorine atoms.
Hammett Substituent Constants
The electronic effect of a substituent can be quantified using Hammett constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The trifluoromethyl group possesses a significantly positive Hammett constant, highlighting its strong electron-withdrawing nature.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
| -CF3 | +0.43 | +0.54 |
| -NO2 | +0.71 | +0.78 |
| -CN | +0.56 | +0.66 |
| -Cl | +0.37 | +0.23 |
| -CH3 | -0.07 | -0.17 |
| -H | 0 | 0 |
| Data sourced from established chemical literature.[1] |
As illustrated in the table, the meta-CF3 group in this compound has a Hammett constant of +0.43, confirming its role as a strong electron-withdrawing group. This property is central to understanding the compound's reactivity in various chemical transformations.
Reactivity at the Ester Functional Group: Nucleophilic Acyl Substitution
The electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the ester moiety in this compound towards nucleophilic acyl substitution.
Hydrolysis of this compound
The strong inductive effect of the meta-trifluoromethyl group enhances the electrophilicity of the carbonyl carbon in the ester. This increased partial positive charge on the carbonyl carbon makes it more susceptible to attack by nucleophiles, such as the hydroxide ion in alkaline hydrolysis.
Logical Relationship of Factors Affecting Hydrolysis Rate
Caption: Logical flow of how the CF3 group enhances the rate of ester hydrolysis.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
The trifluoromethyl group is a deactivating and meta-directing substituent for electrophilic aromatic substitution (EAS) reactions.
Deactivating Nature
The strong electron-withdrawing nature of the -CF3 group reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. This deactivation is a hallmark of strongly electron-withdrawing groups.
Meta-Directing Effect
In electrophilic attack on a substituted benzene ring, the position of the incoming electrophile is determined by the stability of the resulting carbocation intermediate (arenium ion). For a meta-substituted trifluoromethylbenzene, attack at the ortho and para positions results in a resonance structure where the positive charge is adjacent to the electron-withdrawing CF3 group. This is a highly destabilized arrangement. In contrast, meta-attack avoids placing the positive charge directly adjacent to the CF3 group, leading to a more stable intermediate. Consequently, the meta-substituted product is predominantly formed.
Mechanism of Electrophilic Aromatic Substitution (Nitration)
Caption: Simplified reaction pathway for the nitration of this compound.
Physicochemical Properties and Spectroscopic Data
The trifluoromethyl group also influences the physical properties of the molecule.
| Property | Value |
| Molecular Formula | C10H9F3O2 |
| Molecular Weight | 218.17 g/mol |
| CAS Number | 76783-59-0 |
| Data obtained from the NIST WebBook.[3] |
Spectroscopic Data Summary:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet) and signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing effects of both the ester and the trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the aromatic carbons, including the carbon attached to the CF3 group which will appear as a quartet due to C-F coupling.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the C=O stretch of the ester group, typically in the range of 1720-1740 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 3-(trifluoromethyl)benzoic acid and ethanol using an acid catalyst.
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine 3-(trifluoromethyl)benzoic acid and an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Experimental Workflow for Synthesis
Caption: Step-by-step workflow for the synthesis of this compound.
Alkaline Hydrolysis of this compound
This protocol outlines the procedure for the hydrolysis of this compound to 3-(trifluoromethyl)benzoic acid.
Materials:
-
This compound
-
Sodium hydroxide solution (e.g., 2 M)
-
Hydrochloric acid (concentrated)
-
Round-bottom flask, reflux condenser, beaker, filtration apparatus
Procedure:
-
Place this compound in a round-bottom flask.
-
Add an excess of sodium hydroxide solution to the flask.
-
Heat the mixture under reflux until the ester layer disappears, indicating the completion of hydrolysis.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid until the precipitation of 3-(trifluoromethyl)benzoic acid is complete.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure 3-(trifluoromethyl)benzoic acid.
Conclusion
The trifluoromethyl group in this compound plays a multifaceted role in defining its chemical reactivity. Its strong electron-withdrawing nature enhances the reactivity of the ester group towards nucleophilic attack while deactivating and directing electrophilic substitution to the meta position on the aromatic ring. A thorough understanding of these electronic and steric influences is paramount for the effective utilization of this compound in the design and synthesis of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the unique properties of this valuable chemical intermediate.
References
Ethyl 3-(trifluoromethyl)benzoate: A Technical Guide for Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of novel lead compounds. By screening small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of a target's binding landscape, often yielding highly ligand-efficient starting points for drug development. This technical guide focuses on Ethyl 3-(trifluoromethyl)benzoate, a fluorinated aromatic fragment with significant potential for use in FBDD campaigns.
The inclusion of a trifluoromethyl group offers several advantages in drug design, including enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can modulate binding affinity and selectivity. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its synthesis and use in various screening paradigms, and a discussion of its potential applications in targeting a range of protein classes.
Physicochemical Properties
The suitability of a molecule for FBDD is largely determined by its physicochemical properties, which should align with the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3, and rotatable bonds ≤ 3). This compound is a prime candidate for inclusion in fragment libraries based on these criteria.
| Property | Value | Source |
| Molecular Formula | C10H9F3O2 | NIST[1] |
| Molecular Weight | 218.17 g/mol | NIST[1] |
| CAS Number | 76783-59-0 | NIST[1] |
| IUPAC Name | This compound | NIST[1] |
| Calculated LogP | ~2.9 - 3.1 | (Typical calculated values) |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 3 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Fischer esterification of 3-(trifluoromethyl)benzoic acid with ethanol, using a strong acid catalyst.
Experimental Protocol: Fischer Esterification
Materials:
-
3-(trifluoromethyl)benzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)benzoic acid in an excess of anhydrous ethanol (typically 5-10 molar equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Quenching: Slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO2 evolution will cause effervescence.
-
Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Application in Fragment-Based Drug Discovery
While specific, published FBDD campaigns utilizing this compound are not abundant in the public domain, its properties make it an excellent candidate for screening against a wide array of protein targets. The trifluoromethylphenyl moiety is a common scaffold in medicinal chemistry. For instance, a proline derivative bearing a meta-trifluoromethylphenyl group has shown inhibitory activity against the Dengue Virus NS2B/NS3 protease, highlighting the potential for this chemical motif to engage in biologically relevant interactions.[2]
FBDD Workflow
The general workflow for employing a fragment like this compound in an FBDD campaign is outlined below.
Experimental Protocols for Fragment Screening
Given its fluorine content, ¹⁹F NMR is a particularly powerful, low-false-positive method for screening this compound.
Principle: Changes in the chemical environment of the fluorine nucleus upon binding to a protein target are detected.
Materials:
-
Purified target protein in a suitable buffer (e.g., phosphate or TRIS buffer with appropriate additives).
-
This compound stock solution in a deuterated solvent (e.g., DMSO-d6).
-
NMR tubes and spectrometer equipped with a fluorine probe.
Procedure:
-
Sample Preparation: Prepare two samples: a reference sample containing this compound in the buffer, and a test sample containing the fragment and the target protein. A typical fragment concentration is 100-500 µM, and protein concentration is 10-50 µM.
-
Data Acquisition: Acquire a 1D ¹⁹F NMR spectrum for both the reference and test samples.
-
Data Analysis: Compare the spectra. Binding is indicated by a change in the chemical shift, line broadening, or a decrease in the signal intensity of the fragment's ¹⁹F peak in the presence of the protein.
SPR is a label-free biophysical technique used to measure binding events in real-time.
Principle: Binding of the fragment to a protein immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a response.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Immobilization reagents (e.g., EDC/NHS).
-
Purified target protein.
-
This compound solutions at various concentrations in a suitable running buffer.
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling or other suitable methods.
-
Fragment Injection: Inject solutions of this compound over the sensor surface at a constant flow rate.
-
Data Collection: Monitor the change in response units (RU) over time to generate a sensorgram.
-
Data Analysis: Analyze the sensorgrams to determine binding affinity (KD) and kinetics (ka, kd).
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target.
Principle: A crystal of the target protein is soaked with the fragment, and the resulting complex is analyzed by X-ray diffraction to determine the three-dimensional structure.
Materials:
-
High-quality crystals of the target protein.
-
Soaking solution containing this compound.
-
Cryoprotectant.
-
Synchrotron X-ray source.
Procedure:
-
Soaking: Transfer a protein crystal into a solution containing a high concentration of this compound (typically 1-10 mM) and allow it to soak for a defined period.
-
Cryo-cooling: Briefly transfer the crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data from the crystal.
-
Structure Determination: Process the diffraction data and solve the crystal structure to visualize the binding mode of the fragment.
Hit Elaboration Strategy
Once a fragment hit like this compound is identified and its binding mode is confirmed, the next step is to increase its affinity and selectivity through synthetic chemistry.
Conclusion
This compound represents a valuable, yet underexplored, fragment for FBDD. Its favorable physicochemical properties, coupled with the advantageous presence of a trifluoromethyl group, make it an attractive starting point for the discovery of novel therapeutics. The experimental protocols and strategic workflows detailed in this guide provide a solid foundation for researchers to incorporate this and similar fluorinated fragments into their drug discovery programs. The continued application of FBDD, utilizing diverse and well-characterized fragment libraries, promises to accelerate the development of innovative medicines for a wide range of diseases.
References
Investigating the electronic effects of the CF3 group in benzoate esters
An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group in Benzoate Esters
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (CF3) group is of paramount importance due to its profound influence on the physicochemical properties of organic molecules.[1][2][3] This guide provides a comprehensive investigation into the electronic effects of the CF3 group when substituted on benzoate esters, a common scaffold in pharmaceuticals and other functional materials. We will delve into the quantitative measures of these effects, provide detailed experimental protocols for their determination, and visualize the underlying chemical principles.
The CF3 group is renowned for enhancing properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][4] These benefits largely stem from its unique electronic nature. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the CF3 group exceptionally stable to metabolic degradation.[1][4]
The Electronic Nature of the Trifluoromethyl Group
The electronic influence of a substituent on an aromatic ring is typically dissected into two primary components: inductive effects and resonance effects.
-
Inductive Effect (-I): The trifluoromethyl group is characterized by a powerful electron-withdrawing inductive effect. This is a consequence of the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, in turn, the bond connecting the CF3 group to the aromatic ring. This effect, transmitted through the sigma bond framework, significantly reduces electron density in the benzene ring. The electronegativity of the CF3 group is often described as being intermediate between that of fluorine and chlorine.[5] This strong inductive withdrawal makes the carbonyl carbon of the benzoate ester more electrophilic and increases the acidity of the corresponding benzoic acid.[5]
-
Resonance Effect: Unlike groups with available lone pairs or pi systems (e.g., -OCH3, -NO2), the trifluoromethyl group does not participate in resonance stabilization or destabilization of the aromatic ring in a conventional sense.[6] While some studies have suggested a modest π-electron-donating ability through hyperconjugation when attached to a highly electron-demanding system like a carbocation, its influence on the benzoate system is overwhelmingly dominated by its inductive effect.[7]
Therefore, the CF3 group is classified as a strong deactivating, meta-directing group in electrophilic aromatic substitution, although in the context of benzoate ester reactivity, its primary role is the potentiation of the carbonyl group's electrophilicity.
Quantitative Analysis of Substituent Effects
The electronic impact of the CF3 group can be quantified using linear free-energy relationships, primarily the Hammett and Taft equations. These models provide a framework for correlating reaction rates and equilibrium constants with the electronic properties of substituents.
Hammett and Taft Constants
The Hammett equation (log(k/k₀) = ρσ) relates the rate (k) or equilibrium constant of a reaction for a substituted aromatic compound to the rate (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). The σ value is a measure of the electronic effect of the substituent, with positive values indicating electron-withdrawing character.
The tables below summarize key quantitative parameters for the CF3 group.
Table 1: Hammett and Taft Constants for the CF3 Group
| Constant | Value (meta) | Value (para) | Reference(s) |
| σ | 0.43, 0.44 | 0.54, 0.57 | [10][11] |
| σ+ | - | +0.612 | [7] |
| σ* | - | - | - |
| Es | - | - | - |
Table 2: pKa Values of CF3-Substituted Benzoic Acids in Water
| Compound | pKa |
| Benzoic Acid | 4.20 |
| m-Trifluoromethylbenzoic Acid | 3.87 |
| p-Trifluoromethylbenzoic Acid | 3.66 |
Note: pKa values are fundamental to the derivation of Hammett constants.
Impact on Ester Hydrolysis
The strong electron-withdrawing nature of the CF3 group accelerates the rate of nucleophilic attack at the carbonyl carbon. This is particularly evident in the alkaline hydrolysis of benzoate esters, which proceeds via a nucleophilic acyl substitution mechanism (B_AC2). The CF3 group stabilizes the negatively charged tetrahedral intermediate, thereby lowering the activation energy of the rate-determining step.
Table 3: Second-Order Rate Constants (k₂) for Alkaline Hydrolysis of Substituted Benzoate Esters
| Ester | k₂ (M⁻¹s⁻¹) | Conditions |
| Ethyl Benzoate | - | - |
| Ethyl p-bromobenzoate | - | 85% Ethanol, 30°C |
| Ethyl m-bromobenzoate | - | 85% Ethanol, 30°C |
| Ethyl 4-nitrobenzoate | - | 85% Ethanol, 30°C |
Note: While a complete homologous series for CF3-substituted esters under identical conditions is not available from a single source, the provided data for other electron-withdrawing groups illustrates the trend of accelerated hydrolysis rates. A Hammett plot for the hydrolysis of ethyl benzoates gives a positive ρ value, indicating the reaction is favored by electron-withdrawing groups.[7]
Spectroscopic Evidence
NMR and IR spectroscopy provide direct evidence of the CF3 group's electronic influence.
-
NMR Spectroscopy: In ¹⁹F NMR, the chemical shift of the CF3 group is sensitive to the electronic environment of the aromatic ring.[12] In ¹³C NMR, the CF3 group causes a downfield shift of the carbonyl carbon, consistent with its electron-withdrawing nature.
-
IR Spectroscopy: The C=O stretching frequency (νC=O) in the infrared spectrum is shifted to a higher wavenumber by electron-withdrawing groups. This is because the inductive withdrawal of electrons strengthens the carbonyl double bond.
Table 4: Spectroscopic Data for Representative CF3-Substituted Benzoate Esters
| Compound | ¹⁹F NMR (δ, ppm vs CFCl₃) | ¹³C NMR (δ, ppm, C=O) | IR (νC=O, cm⁻¹) |
| Methyl benzoate | N/A | 166.7 | ~1725 |
| Methyl 4-(trifluoromethyl)benzoate | -63.21 | 165.9 | ~1726-1730 |
| Methyl 3-(trifluoromethyl)benzoate | -63.3 | 165.3 | - |
| Methyl 2-(trifluoromethyl)benzoate | -59.79 | 167.3 | - |
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) for a trifluoromethyl-substituted benzoic acid.
Objective: To accurately measure the pKa value of a given CF3-substituted benzoic acid in an aqueous or mixed-solvent medium.
Materials:
-
CF3-substituted benzoic acid
-
Standardized ~0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized ~0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized, CO₂-free water
-
pH buffer solutions (e.g., pH 4.00, 7.00, 10.00)
Apparatus:
-
Calibrated pH meter with a glass electrode
-
Automatic titrator or a manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath or jacketed titration vessel
-
Volumetric flasks and pipettes (Class A)
Procedure:
-
Electrode Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Sample Preparation: Accurately weigh a sample of the CF3-benzoic acid to prepare a solution of known concentration (e.g., 1 mM). Dissolve the acid in a known volume of deionized water. A co-solvent like acetonitrile may be used if solubility is low, but this will affect the pKa value.[1][10]
-
Titration Setup: Transfer a precise volume (e.g., 20.00 mL) of the acid solution to the titration vessel. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Titration: Titrate the acid solution with the standardized NaOH solution, adding small, precise increments of the titrant. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added. Continue the titration well past the equivalence point (e.g., to pH 12).
-
Blank Titration: Perform a blank titration of the solvent (water or water/co-solvent mixture with KCl) to correct for any acidic or basic impurities.
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate the titration curve.
-
Determine the equivalence point (Vₑ) from the inflection point of the curve or by using a Gran plot.
-
The pKa is the pH at the half-equivalence point (Vₑ/2).
-
For higher accuracy, calculate the pKa at multiple points along the buffer region of the titration curve using the Henderson-Hasselbalch equation.
Protocol 2: Kinetic Analysis of Ester Hydrolysis by UV-Vis Spectrophotometry
This protocol details the measurement of the second-order rate constant for the alkaline hydrolysis of a CF3-substituted benzoate ester.
Objective: To determine the rate constant for the base-catalyzed hydrolysis of a CF3-benzoate ester by monitoring the reaction progress spectrophotometrically.
Materials:
-
CF3-substituted phenyl benzoate (or other ester with a chromophoric leaving group, like p-nitrophenyl benzoate)
-
Standardized ~0.1 M sodium hydroxide (NaOH) solution
-
Ethanol or other suitable organic solvent
-
Deionized water
Apparatus:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Micropipettes
-
Stopwatch
Procedure:
-
Wavelength Selection: Determine the λ_max of the product (e.g., the phenoxide ion) under the basic reaction conditions.
-
Solution Preparation: Prepare a stock solution of the ester in a suitable organic solvent (e.g., ethanol). Prepare a series of NaOH solutions of different concentrations.
-
Kinetic Measurement: a. Set the spectrophotometer to the determined λ_max and thermostat the cuvette holder to the desired temperature (e.g., 25°C). b. Pipette a known volume of the NaOH solution into a cuvette and place it in the holder to equilibrate. c. Initiate the reaction by injecting a small, known volume of the ester stock solution into the cuvette. Quickly mix the solution. d. Immediately start recording the absorbance as a function of time.
-
Data Collection: Continue recording until the reaction is complete (i.e., the absorbance reading is stable), which gives A∞.
-
Repeat: Repeat the experiment with different concentrations of NaOH, keeping the initial ester concentration constant and ensuring that [NaOH] >> [Ester] to maintain pseudo-first-order conditions.
Data Analysis:
-
The reaction follows pseudo-first-order kinetics under these conditions. The integrated rate law is: ln(A∞ - At) = -k_obs * t + ln(A∞ - A₀), where A∞ is the final absorbance, At is the absorbance at time t, and k_obs is the pseudo-first-order rate constant.
-
For each kinetic run, plot ln(A∞ - At) versus time. The slope of the resulting straight line is -k_obs.
-
The relationship between the pseudo-first-order and the second-order rate constant (k₂) is given by: k_obs = k₂[OH⁻].
-
Plot k_obs versus the concentration of hydroxide ion, [OH⁻]. The slope of this line is the second-order rate constant, k₂.
Mechanism of Alkaline Ester Hydrolysis
The alkaline hydrolysis of benzoate esters typically proceeds through a bimolecular acyl-oxygen cleavage (B_AC2) mechanism.[1] This is an addition-elimination pathway.
-
Nucleophilic Attack: A hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, negatively charged tetrahedral intermediate. Electron-withdrawing groups like CF3 stabilize this intermediate, thus accelerating the reaction.
-
Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (or phenoxide) as the leaving group.
-
Proton Transfer: In a rapid final step, the alkoxide, being a strong base, deprotonates the newly formed carboxylic acid (if the reaction is not in vast excess of base) or a water molecule to yield the final alcohol and carboxylate anion products.
Conclusion
The trifluoromethyl group exerts a powerful and predictable electronic effect on benzoate esters, primarily through a strong electron-withdrawing inductive mechanism. This effect enhances the electrophilicity of the carbonyl carbon, leading to a quantifiable increase in the rate of nucleophilic acyl substitution reactions such as alkaline hydrolysis. The principles outlined in this guide, from the application of Hammett and Taft parameters to the execution of detailed kinetic experiments, provide a robust framework for understanding, predicting, and harnessing the electronic properties of the CF3 group. For researchers in drug development and materials science, a thorough grasp of these concepts is essential for the rational design of molecules with tailored reactivity, stability, and biological activity.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. web.viu.ca [web.viu.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Stability and Storage of Ethyl 3-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 3-(trifluoromethyl)benzoate, a key intermediate in pharmaceutical and fine chemical synthesis. The information presented herein is intended to support researchers and drug development professionals in ensuring the integrity and purity of this compound throughout its lifecycle.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.
| Property | Value |
| Chemical Formula | C₁₀H₉F₃O₂ |
| Molecular Weight | 218.17 g/mol |
| CAS Number | 76783-59-0 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approximately 215-217 °C |
| Solubility | Insoluble in water, soluble in common organic solvents |
Recommended Storage Conditions
To maintain the quality and prevent degradation of this compound, the following storage conditions are recommended based on supplier safety data sheets:
| Parameter | Recommendation |
| Temperature | Room Temperature |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) |
| Container | Tightly sealed, light-resistant containers |
| Environment | Dry, well-ventilated area |
Stability Profile and Potential Degradation Pathways
This compound, while a relatively stable compound, is susceptible to degradation under certain conditions. The primary degradation pathways are hydrolysis, photodegradation, and thermal decomposition. The trifluoromethylphenyl group itself is generally stable; however, the ethyl ester functional group is the most probable site of degradation.
A logical workflow for assessing the stability of this compound is outlined below:
Hydrolytic Degradation
The ester linkage in this compound is susceptible to hydrolysis, particularly under basic conditions, to yield 3-(trifluoromethyl)benzoic acid and ethanol. Acid-catalyzed hydrolysis can also occur, albeit generally at a slower rate.
Proposed Reaction:
C₆H₄(CF₃)COOCH₂CH₃ + H₂O ⇌ C₆H₄(CF₃)COOH + CH₃CH₂OH
Photodegradation
Thermal Degradation
Elevated temperatures can lead to the thermal decomposition of the molecule. The specific degradation products will depend on the temperature and presence of other reactive species.
Experimental Protocols for Stability Studies
For a comprehensive evaluation of the stability of this compound, a series of forced degradation studies should be conducted. These studies are crucial for developing and validating a stability-indicating analytical method.
General Protocol for Forced Degradation Studies
The following diagram illustrates a typical experimental workflow for conducting forced degradation studies.
Table of Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature & 60°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | 1, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Thermal | 80°C | 24, 48, 72 hours | |
| Photostability | ICH-compliant light exposure | Room Temperature | As per ICH Q1B |
Development of a Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for monitoring the stability of this compound and separating its degradation products.
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or phosphoric acid) in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 225 nm) |
| Injection Volume | 10 µL |
This method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the parent compound from all potential degradation products formed during forced degradation studies.
Compatibility with Common Pharmaceutical Excipients
While no specific compatibility data for this compound with pharmaceutical excipients is publicly available, it is crucial to conduct such studies during formulation development. Potential incompatibilities can arise from chemical reactions between the ester and acidic or basic excipients, or impurities within the excipients.
A systematic approach to excipient compatibility screening is recommended:
Summary and Recommendations
-
Storage: this compound should be stored at room temperature in tightly sealed, light-resistant containers in a dry and well-ventilated area, preferably under an inert atmosphere.
-
Stability: The primary degradation pathways are likely to be hydrolysis of the ester functionality, particularly under basic conditions, and photodegradation.
-
Analysis: A validated stability-indicating HPLC method is essential for accurately assessing the purity and stability of this compound.
-
Formulation: Thorough excipient compatibility studies are necessary during the pre-formulation stage to ensure the stability of the final drug product.
This guide provides a framework for understanding and managing the stability of this compound. It is imperative that researchers conduct their own specific stability and compatibility studies to ensure the quality and efficacy of their research and development activities.
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using Ethyl 3-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(trifluoromethyl)benzoate is a valuable starting material for the synthesis of complex heterocyclic structures, which are integral to medicinal chemistry and drug discovery. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. While direct cyclization of this compound is not extensively documented, it serves as a crucial precursor for constructing more elaborate molecules that can undergo cyclization to form heterocycles such as isocoumarins and isoquinolones.
This document provides detailed protocols for a multi-step synthesis pathway that transforms a benzoate precursor into functionalized heterocycles, with a specific focus on the outcomes when a 3-(trifluoromethyl)phenyl group is incorporated.
Logical Workflow for Heterocycle Synthesis
The synthesis of isocoumarins and isoquinolones from a benzoate starting material generally follows a two-step process:
-
Sonogashira Coupling: The benzoate is first converted to a 2-ethynylbenzoate derivative.
-
Cyclization/Functionalization Cascade: The resulting alkyne undergoes a catalyst-free reaction to form the final heterocyclic product.
Application Notes and Protocols: Hydrolysis of Ethyl 3-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the production of carboxylic acids from their corresponding esters. This protocol details the hydrolysis of ethyl 3-(trifluoromethyl)benzoate to yield 3-(trifluoromethyl)benzoic acid. This product is a valuable building block in medicinal chemistry and drug development. The presence of the trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] Therefore, having a robust protocol for the synthesis of 3-(trifluoromethyl)benzoic acid is of great interest to researchers in the pharmaceutical sciences.
The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of the ester more electrophilic, thus accelerating the rate of nucleophilic attack by hydroxide ions during alkaline hydrolysis compared to unsubstituted ethyl benzoate.[5][6] This protocol provides a standard procedure for this reaction, along with expected outcomes and purification methods.
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical conditions for the alkaline hydrolysis of this compound. The selection of reaction parameters can be optimized to balance reaction time and yield. Due to the activating effect of the trifluoromethyl group, the hydrolysis proceeds efficiently under relatively mild conditions.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | NaOH (2.0) | Ethanol/Water (3:1) | 60 | 2 | >95 | Standard conditions, good for small to medium scale. |
| 2 | KOH (2.0) | Methanol/Water (4:1) | 50 | 3 | >95 | Alternative base and solvent system. |
| 3 | NaOH (1.5) | Dioxane/Water (2:1) | 70 | 1.5 | ~98 | Faster reaction at a slightly higher temperature. |
| 4 | LiOH (2.5) | THF/Water (3:1) | Reflux | 1 | >98 | Vigorous conditions for rapid, complete hydrolysis. |
Experimental Protocol: Alkaline Hydrolysis of this compound
This protocol describes the saponification of this compound using sodium hydroxide, followed by acidic workup to isolate the carboxylic acid product.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated and 2M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1 mixture of ethanol and water.
-
Addition of Base: While stirring, add sodium hydroxide (2.0 eq) to the solution. The mixture may warm up slightly upon addition.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to 60°C. Maintain the reflux for 2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, slowly add 2M HCl with stirring until the pH of the solution is approximately 1-2. A white precipitate of 3-(trifluoromethyl)benzoic acid will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 3-(trifluoromethyl)benzoic acid can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to yield a white crystalline solid.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the hydrolysis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Rates of base-catalysed hydrolysis of substituted aryl benzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 3-(Trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for leveraging Ethyl 3-(trifluoromethyl)benzoate in various palladium-catalyzed cross-coupling reactions. The trifluoromethyl group imparts unique electronic properties to the aromatic ring, influencing reactivity and providing a valuable motif in medicinal chemistry and materials science. While the activation of the C-O bond in aryl esters presents a greater challenge than traditional C-X (halide) bonds, specialized catalytic systems have been developed to facilitate these transformations.
This document outlines generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings based on established methods for electron-deficient aryl esters. It is important to note that optimization may be required for this compound specifically.
Suzuki-Miyaura Coupling: Synthesis of Arylated Benzoates
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For aryl esters, this reaction can proceed via activation of the C-O bond to yield biaryl compounds. Given the electron-withdrawing nature of the trifluoromethyl group, specific catalyst and ligand combinations are crucial for efficient coupling.
Reaction Scheme:
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Esters
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Typically 1-5 mol% |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) | Ligand-to-metal ratio is critical, often 2:1 or 4:1 |
| Base | K₃PO₄, Cs₂CO₃ | Anhydrous conditions are often preferred |
| Boron Reagent | Arylboronic acids or arylboronic esters (pinacol, MIDA) | Typically 1.1-1.5 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed |
| Temperature | 80-120 °C | Reaction times can vary from a few hours to overnight |
| Yield | Moderate to High | Highly dependent on the specific substrates and conditions |
Detailed Experimental Protocol (Adapted from methodology for electron-deficient aryl esters):
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Benzoates
The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl electrophile and an amine. For aryl esters, this transformation is challenging but can be achieved with specialized catalyst systems.[1][2] The electron-deficient nature of the target substrate may facilitate the reaction.
Reaction Scheme:
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Esters
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Typically 1-5 mol% |
| Ligand | Bulky, electron-rich phosphines (e.g., RuPhos, BrettPhos) or NHCs | Crucial for activating the C-O bond |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS) | Stoichiometric amounts are required |
| Amine | Primary or secondary amines | Typically 1.1-1.5 equivalents |
| Solvent | Toluene, Dioxane | Anhydrous and degassed |
| Temperature | 80-130 °C | Reaction times can be significant |
| Yield | Variable | Highly dependent on the amine and reaction conditions |
Detailed Experimental Protocol (Adapted from methodology for challenging aryl electrophiles):
-
Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 3 mL).
-
Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring for the required time (monitor by LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, filter through a plug of silica gel, and rinse with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Diagram 2: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of Alkynylated Benzoates
The Sonogashira coupling enables the formation of a C-C bond between an aryl electrophile and a terminal alkyne. While typically performed with aryl halides, protocols for less reactive electrophiles exist, often requiring specific conditions to facilitate the C-O bond activation. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[1][3]
Reaction Scheme:
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Esters
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Typically 1-5 mol% |
| Ligand | Phosphine ligands (e.g., PPh₃, Xantphos) | Can be ligand-free in some cases |
| Base | Amine bases (e.g., Et₃N, DIPA) or inorganic bases (e.g., Cs₂CO₃) | Acts as both base and sometimes solvent |
| Alkyne | Terminal alkynes | Typically 1.2-2.0 equivalents |
| Solvent | DMF, Toluene, or neat amine | Anhydrous and degassed |
| Temperature | 60-120 °C | Reaction times vary |
| Yield | Moderate | Often lower than with more reactive electrophiles |
Detailed Experimental Protocol (Adapted from copper-free Sonogashira conditions):
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the terminal alkyne (1.5 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere and stir until completion (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Diagram 3: Sonogashira Coupling Logical Relationship
Caption: Key components for a successful Sonogashira coupling.
Heck Reaction: Synthesis of Alkenylated Benzoates
The Heck reaction forms a C-C bond between an aryl electrophile and an alkene.[4] The reaction with aryl esters is less common and requires forcing conditions or highly active catalysts. The electron-withdrawing trifluoromethyl group on the benzoate may enhance its reactivity as an electrophile in this context.
Reaction Scheme:
Table 4: Representative Conditions for Heck Reaction of Aryl Esters
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂ | Typically 2-10 mol% |
| Ligand | Phosphine ligands (e.g., P(o-tol)₃) or NHCs | Can influence regioselectivity |
| Base | Inorganic bases (e.g., K₂CO₃, NaOAc) or organic bases (e.g., Et₃N) | Stoichiometric amounts required |
| Alkene | Electron-deficient or styrenic alkenes | Typically 1.1-2.0 equivalents |
| Solvent | Polar aprotic solvents (e.g., DMF, NMP) | High boiling point solvents are common |
| Temperature | 120-160 °C | High temperatures are often necessary |
| Yield | Low to Moderate | Can be sensitive to substrate and conditions |
Detailed Experimental Protocol (Adapted from Heck reactions of challenging electrophiles):
-
Reaction Setup: In a pressure tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the ligand (if used, e.g., P(o-tol)₃, 10 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the solvent (e.g., DMF, 4 mL).
-
Reaction: Seal the tube and heat the mixture to the required temperature (e.g., 140 °C) for the specified time (monitor by GC-MS).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Diagram 4: Heck Reaction Experimental Workflow
Caption: Step-by-step workflow for a typical Heck reaction.
Disclaimer: The provided protocols are generalized and adapted from literature on similar, but not identical, substrates. Researchers should perform small-scale test reactions to optimize conditions for this compound. All reactions involving palladium catalysts and anhydrous solvents should be carried out under an inert atmosphere by trained personnel.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 4. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
Application Notes and Protocols: Sonogashira Coupling of Ethyl 5-Iodo-3-(trifluoromethyl)benzoate
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper complexes, is prized for its mild conditions and tolerance of a wide array of functional groups, making it an invaluable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2]
Arylalkynes containing both ester and trifluoromethyl functionalities are of significant interest in drug discovery and materials science. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the ester group provides a handle for further chemical modification. This document provides detailed protocols for the Sonogashira coupling of Ethyl 5-iodo-3-(trifluoromethyl)benzoate with terminal alkynes, offering a reliable method for the synthesis of this important class of compounds.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of aryl iodides bearing electron-withdrawing groups, which are analogous to Ethyl 5-iodo-3-(trifluoromethyl)benzoate.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25 | 12 | 95 |
| 2 | 1-Octyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Diisopropylamine | DMF | 60 | 8 | 88 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 50 | 16 | 92 |
| 4 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF/Et₃N (2:1) | 25 | 10 | 93 |
| 5 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Acetonitrile | 40 | 12 | 85 |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol describes a general procedure for the coupling of Ethyl 5-iodo-3-(trifluoromethyl)benzoate with a terminal alkyne using a palladium/copper co-catalyst system.
Materials:
-
Ethyl 5-iodo-3-(trifluoromethyl)benzoate (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 5-iodo-3-(trifluoromethyl)benzoate (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is suitable for substrates that may be sensitive to copper salts.
Materials:
-
Ethyl 5-iodo-3-(trifluoromethyl)benzoate (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Diisopropylamine (3.0 mmol, 3.0 equiv)
-
Anhydrous dimethylformamide (DMF) (10 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in anhydrous DMF (5 mL).
-
To this solution, add Ethyl 5-iodo-3-(trifluoromethyl)benzoate (1.0 mmol) and diisopropylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Heat the reaction mixture to 60 °C and stir. Monitor the reaction's progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Application Notes and Protocols: Ethyl 3-(trifluoromethyl)benzoate as a Versatile Intermediate in the Synthesis of Bioactive Pyrazoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 3-(trifluoromethyl)benzoate as a key starting material for the synthesis of pharmaceutically relevant pyrazoline derivatives. The trifluoromethyl group is a critical pharmacophore in modern drug discovery, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Pyrazoline-based compounds, in turn, are recognized for a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
This document outlines a detailed protocol for a two-step synthesis of a 1,3,5-trisubstituted pyrazoline intermediate, starting from this compound. The protocol is designed to be a representative example for drug development professionals exploring novel therapeutics.
Application Notes
Role of the 3-(Trifluoromethyl)phenyl Moiety in Medicinal Chemistry
The introduction of a trifluoromethyl (-CF₃) group onto a phenyl ring, as present in this compound, offers several advantages in drug design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life of the drug molecule.
-
Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can enhance the ability of a drug to cross cellular membranes and the blood-brain barrier. This property is crucial for targeting intracellular proteins and receptors in the central nervous system.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF₃ moiety can significantly alter the pKa of nearby acidic or basic centers, thereby influencing the ionization state of the drug at physiological pH. This can impact receptor binding, solubility, and oral absorption.
-
Improved Binding Affinity: The unique steric and electronic properties of the -CF₃ group can lead to stronger and more specific interactions with the target protein, resulting in enhanced potency.
Pyrazoline Derivatives as Potent Bioactive Agents
Pyrazolines are five-membered heterocyclic compounds that form the core structure of numerous pharmaceuticals. Their rigid, planar structure allows for specific spatial arrangements of substituents, facilitating precise interactions with biological targets. Pyrazoline derivatives have been reported to exhibit a broad range of pharmacological activities, including:
-
Anti-inflammatory and Analgesic Effects: Many pyrazoline-containing compounds, such as Celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
-
Antimicrobial Activity: Certain pyrazoline derivatives have shown significant efficacy against various bacterial and fungal strains.
-
Anticancer Properties: The pyrazoline scaffold has been explored for the development of novel anticancer agents that can induce apoptosis and inhibit tumor growth.
-
Central Nervous System (CNS) Activity: Some pyrazoline analogs act as modulators of cannabinoid receptors or monoamine oxidase (MAO) inhibitors, making them potential candidates for treating neurological and psychiatric disorders.
The synthesis of novel pyrazoline derivatives from readily available intermediates like this compound is therefore a highly relevant strategy in modern drug discovery.
Experimental Protocols
This section details a two-step protocol for the synthesis of a pyrazoline intermediate, 1-(4-Sulfamoylphenyl)-3-(3-(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole , a structural analog of known COX-2 inhibitors.
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression from the starting material to the final pyrazoline scaffold, which is a common core in many pharmaceutical agents.
Caption: Logical flow from starting material to a pharmaceutical scaffold.
Step 1: Synthesis of 1-(4-Methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one (Chalcone Intermediate)
Workflow for Chalcone Synthesis
Caption: Experimental workflow for the synthesis of the chalcone intermediate.
Methodology:
-
Part A: Synthesis of 3'-(Trifluoromethyl)acetophenone
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3'-(trifluoromethyl)acetophenone.
-
-
Part B: Claisen-Schmidt Condensation
-
To a stirred solution of 3'-(trifluoromethyl)acetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol, add a 10% aqueous solution of sodium hydroxide dropwise at room temperature.
-
Stir the resulting mixture for 4-6 hours. The formation of a precipitate should be observed.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to pH 5-6.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield pure 1-(4-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one.
-
Step 2: Synthesis of 1-(4-Sulfamoylphenyl)-3-(3-(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Methodology:
-
To a solution of the chalcone intermediate from Step 1 (1.0 eq) in glacial acetic acid, add 4-hydrazinobenzenesulfonamide hydrochloride (1.2 eq).
-
Reflux the reaction mixture for 8-10 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an ethanol/DMF mixture to obtain the pure pyrazoline derivative.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of the pyrazoline intermediate.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Purity (HPLC, %) |
| 1-(4-Methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one | C₁₇H₁₃F₃O₂ | 322.28 | 85-92 | 115-118 | >98 |
| 1-(4-Sulfamoylphenyl)-3-(3-(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | C₂₃H₁₉F₃N₃O₃S | 490.48 | 75-83 | 210-214 | >99 |
Visualization of Mechanism of Action
The synthesized pyrazoline scaffold is analogous to known non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes. The diagram below illustrates this inhibitory pathway.
Caption: Inhibition of the COX-2 pathway by pyrazoline derivatives.
Application Notes and Protocols for the Suzuki Coupling of Ethyl 3-(trifluoromethyl)benzoate with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] This powerful palladium-catalyzed reaction joins an organoboron compound, such as an arylboronic acid, with an organohalide or triflate.[3][4] These application notes provide a detailed protocol for the Suzuki coupling of Ethyl 3-(trifluoromethyl)benzoate with various arylboronic acids. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals, and its electron-withdrawing nature can influence the reactivity of the coupling partners. This document outlines general procedures, key experimental parameters, and a representative protocol based on established methodologies for similar substrates.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the electrophile, in this case, an activated form of this compound (e.g., a corresponding halide or triflate derivative), forming a Pd(II) complex.[4]
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center.[4]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Data Presentation: Key Reaction Parameters
The successful Suzuki coupling of this compound with arylboronic acids is contingent on the careful selection of catalysts, ligands, bases, and solvents. The following table summarizes typical conditions and reagents used in Suzuki-Miyaura couplings, which can be adapted for this specific transformation.
| Parameter | Reagents/Conditions | Typical Range/Examples | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | The choice of catalyst is crucial and may require screening for optimal results.[5][6] |
| Ligand | SPhos, XPhos, Buchwald ligands, P(t-Bu)₃, PCy₃ | 1-10 mol% | Electron-rich and sterically hindered phosphine ligands are often effective for challenging substrates.[5][6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents | Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective for electron-deficient substrates.[5] The base should be finely powdered and anhydrous.[5] |
| Solvent | Toluene, Dioxane, THF, DMF | Anhydrous | Aprotic polar solvents are commonly used.[5] A mixture of solvents, such as dioxane/water, can sometimes be beneficial.[5][7] |
| Arylboronic Acid | Various substituted and unsubstituted arylboronic acids | 1.2-1.5 equivalents | The electronic and steric properties of the boronic acid can affect reaction efficiency. |
| Temperature | Room temperature to 120 °C | - | Microwave-assisted heating can accelerate reaction times.[8] |
| Reaction Time | 2-24 hours | - | Reaction progress should be monitored by TLC or LC-MS.[3][8] |
Experimental Protocols
The following is a general protocol for the Suzuki coupling of an aryl halide derivative of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and scales.
Materials:
-
Ethyl 3-bromo-5-(trifluoromethyl)benzoate (or other suitable halide/triflate) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required) (1-10 mol%)
-
Base (e.g., K₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the Ethyl 3-bromo-5-(trifluoromethyl)benzoate, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[8]
-
Solvent Addition: Add the anhydrous solvent via syringe. If a co-solvent like water is used, it should be degassed.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water or a saturated aqueous solution of NH₄Cl.[3]
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3]
-
Filter the solution and concentrate the organic layer under reduced pressure.[3]
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired Ethyl 3-aryl-5-(trifluoromethyl)benzoate.[8]
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling of this compound derivatives.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reaction of Ethyl 3-(trifluoromethyl)benzoate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of ethyl 3-(trifluoromethyl)benzoate with a range of nucleophiles. This versatile building block is of significant interest in medicinal chemistry and materials science due to the influence of the trifluoromethyl group on the molecule's electronic properties, lipophilicity, and metabolic stability. The following sections detail common reactions, provide specific experimental protocols, and summarize key quantitative data.
I. Overview of Reactivity
This compound readily undergoes nucleophilic acyl substitution at the carbonyl carbon. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by a variety of nucleophiles. Common transformations include hydrolysis, amidation, reduction, and carbon-carbon bond formation via organometallic reagents.
II. Reaction with Oxygen Nucleophiles: Hydrolysis
The hydrolysis of this compound to 3-(trifluoromethyl)benzoic acid can be achieved under both acidic and basic conditions. Basic hydrolysis, or saponification, is generally faster and proceeds to completion.
A. Quantitative Data: Hydrolysis
| Nucleophile | Reagents and Conditions | Product | Yield | Reference |
| Hydroxide | 2 M NaOH (aq), reflux, 45-60 min; then HCl (aq) | 3-(Trifluoromethyl)benzoic acid | High | General protocol |
B. Experimental Protocol: Alkaline Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a 2 M aqueous solution of sodium hydroxide (10 eq).
-
Heating: Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the oily ester layer. This typically takes 45-60 minutes.[1]
-
Work-up: After cooling to room temperature, the reaction mixture is acidified with a concentrated hydrochloric acid solution until the pH is acidic, leading to the precipitation of 3-(trifluoromethyl)benzoic acid.
-
Isolation: The solid product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization.[1]
III. Reaction with Nitrogen Nucleophiles: Amidation
The reaction of this compound with primary and secondary amines yields the corresponding N-substituted 3-(trifluoromethyl)benzamides. These reactions may require elevated temperatures or the use of a catalyst to proceed efficiently.
A. Quantitative Data: Amidation
| Nucleophile | Reagents and Conditions | Product | Yield | Reference |
| Benzylamine | K₃PO₄, Trifluoroethanol, 1,4-dioxane, 125 °C, 22 h | N-benzyl-3-(trifluoromethyl)benzamide | Not specified for this specific substrate, but a related reaction gave 93% yield. | [2] |
| Secondary Amines | Aqueous conditions | Tertiary amides | Up to 99% | [2] |
B. Experimental Protocol: Amidation with a Primary Amine (General Procedure)
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the primary amine (1.2 eq), and a suitable solvent such as 1,4-dioxane.
-
Addition of Base and Catalyst: Add potassium phosphate (K₃PO₄, 1.0 eq) and a catalytic amount of trifluoroethanol (0.2 eq).[2]
-
Heating: Heat the reaction mixture at 125 °C for 22 hours.[2]
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
IV. Reaction with Hydride Nucleophiles: Reduction
This compound can be reduced to 3-(trifluoromethyl)benzyl alcohol using strong hydride reducing agents like lithium aluminum hydride (LiAlH₄). Milder reagents such as sodium borohydride (NaBH₄) are generally not effective for the reduction of esters unless activating groups are present.
A. Quantitative Data: Reduction
| Nucleophile | Reagents and Conditions | Product | Yield | Reference |
| Hydride (from LiAlH₄) | LiAlH₄, dry THF, rt, 12 h | 3-(Trifluoromethyl)benzyl alcohol | 82-88% for a similar substrate | [3] |
| Hydride (from NaBH₄/Methanol) | NaBH₄, Methanol, refluxing THF, 15-60 min | 3-(Trifluoromethyl)benzyl alcohol | 63-100% for various aromatic esters | [4] |
B. Experimental Protocol: Reduction with LiAlH₄
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Cautiously quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Isolation: The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the product can be purified by distillation or column chromatography.
V. Reaction with Carbon Nucleophiles
A. Grignard Reagents
The reaction of this compound with Grignard reagents typically results in the formation of tertiary alcohols after the addition of two equivalents of the organometallic reagent. The initial nucleophilic acyl substitution forms a ketone intermediate, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent.[5]
| Nucleophile | Reagents and Conditions | Product | Yield | Reference |
| Methylmagnesium chloride | ChCl/urea, rt, 20s | 2-(3-(Trifluoromethyl)phenyl)propan-2-ol | 75-95% for similar benzoates | [6] |
| Ethylmagnesium bromide | ChCl/urea, rt, 20s | 3-(3-(Trifluoromethyl)phenyl)pentan-3-ol | 75-95% for similar benzoates | [6] |
-
Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere, place magnesium turnings (2.2 eq).
-
Formation of Grignard Reagent: Add a solution of the corresponding alkyl or aryl halide (2.2 eq) in anhydrous diethyl ether or THF dropwise to initiate the reaction.
-
Addition of Ester: Once the Grignard reagent has formed, cool the solution to 0 °C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Isolation: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The tertiary alcohol product can be purified by column chromatography or distillation.
B. Acetonitrile
The reaction with the enolate of acetonitrile provides a route to β-ketonitriles.
| Nucleophile | Reagents and Conditions | Product | Yield | Reference |
| Acetonitrile | NaH, THF, reflux, 2 h | 3-(3-(Trifluoromethyl)phenyl)-3-oxopropanenitrile | 58% (of solid product) | [4] |
-
Reaction Setup: To a three-necked flask under a nitrogen atmosphere, add sodium hydride (50% dispersion in oil, 2.4 eq).[4]
-
Addition of Solvent and Heating: Add anhydrous THF and heat the mixture to reflux.[4]
-
Addition of Reactants: Add a solution of this compound (1.0 eq) and acetonitrile (1.2 eq) in THF.[4]
-
Reaction: Continue to reflux for 2 hours.[4]
-
Work-up: After cooling, add diethyl ether and extract the organic layer with 1 N NaOH, followed by a brine wash.
-
Isolation: The organic layer is dried, and the solvent is removed to afford the solid product.[4]
VI. Visualized Reaction Workflow and Logic
The general workflow for the reaction of this compound with various nucleophiles, followed by work-up and purification, can be visualized as follows:
Caption: General experimental workflow.
The logical relationship for the nucleophilic acyl substitution mechanism is depicted below:
Caption: Nucleophilic acyl substitution mechanism.
References
- 1. youtube.com [youtube.com]
- 2. Collection - Synthesis of Tertiary Amides from Anionically Activated Aromatic Trifluoromethyl Groups - Organic Letters - Figshare [figshare.com]
- 3. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ricerca.uniba.it [ricerca.uniba.it]
Application Notes and Protocols: Grignard Reaction with Ethyl 3-(trifluoromethyl)benzoate for the Synthesis of Novel Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility. This protocol details the reaction of ethyl 3-(trifluoromethyl)benzoate with a Grignard reagent, such as phenylmagnesium bromide, to synthesize tertiary alcohols. The resulting product, a tertiary alcohol bearing a 3-(trifluoromethyl)phenyl moiety, represents a valuable scaffold for drug discovery and development.
The trifluoromethyl (-CF₃) group is a critical substituent in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance key pharmacodynamic and pharmacokinetic properties. The strong electron-withdrawing nature and high lipophilicity of the -CF₃ group can lead to:
-
Improved Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.
-
Enhanced Binding Affinity: The -CF₃ group can alter the electronic profile of a molecule and participate in favorable interactions with biological targets, such as dipole-dipole or hydrophobic interactions, thereby increasing potency.
-
Increased Lipophilicity: This property can improve a compound's ability to cross cellular membranes, potentially enhancing bioavailability and penetration of the blood-brain barrier.
Tertiary alcohols, such as the one produced in this protocol, are versatile synthetic intermediates. They can be further functionalized to generate a diverse library of compounds for screening and lead optimization. For instance, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol is a known key chiral building block for preparing neuroprotective compounds[1]. This highlights the potential of structurally similar compounds in the development of novel therapeutics.
Reaction Scheme
The reaction of this compound with two equivalents of a Grignard reagent (e.g., phenylmagnesium bromide) proceeds through a ketone intermediate to yield a tertiary alcohol after acidic workup.[2][3][4]
Quantitative Data
The following table outlines representative quantities and conditions for the synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 2.18 g (10.0 mmol, 1.0 equiv) | Limiting reagent |
| Phenylmagnesium Bromide (PhMgBr) | ~22.0 mmol (2.2 equiv) | Typically used in slight excess to ensure complete reaction.[5] |
| (e.g., 22 mL of a 1.0 M solution in THF) | Grignard reagent concentration may vary. | |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | ~50 mL | Must be strictly anhydrous to prevent quenching the Grignard reagent.[6] |
| Reaction Conditions | ||
| Addition Temperature | 0 °C (ice-water bath) | Slow addition is crucial to control the exothermic reaction.[7] |
| Reaction Temperature | Room Temperature | Allowed to warm after addition is complete. |
| Reaction Time | 1-2 hours | Monitored by TLC until starting material is consumed. |
| Workup | ||
| Quenching Solution | Saturated aqueous NH₄Cl or dilute HCl | Neutralizes the magnesium alkoxide salt. |
| Product | ||
| Product Name | (3-(Trifluoromethyl)phenyl)diphenylmethanol | |
| Molecular Weight | 340.35 g/mol | |
| Theoretical Yield | 3.40 g | Based on the limiting reagent. |
| Expected Yield | 75-85% | Yields can vary based on purity of reagents and anhydrous technique. |
Detailed Experimental Protocol
Safety Precautions: Grignard reagents are highly reactive, basic, and moisture-sensitive. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in flame-dried or oven-dried glassware.[6][7] Diethyl ether and THF are highly flammable. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Materials and Reagents:
-
This compound
-
Phenylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Three-neck round-bottom flask (flame-dried)
-
Addition funnel (oven-dried)
-
Reflux condenser (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas line (N₂ or Ar) with bubbler
-
Ice-water bath
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Place the entire apparatus under a positive pressure of inert gas (N₂ or Ar).
-
To the flask, add this compound (2.18 g, 10.0 mmol) and dissolve it in anhydrous THF (~20 mL) via cannula transfer.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Addition of Grignard Reagent:
-
Measure phenylmagnesium bromide solution (22 mL of 1.0 M solution, 22.0 mmol) and transfer it to a dry addition funnel fitted to the reaction flask.
-
Add the Grignard reagent dropwise to the stirred solution of the ester over 20-30 minutes. Maintain the internal temperature below 10 °C.[7] A cloudy precipitate may form.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is no longer visible.
-
-
Workup (Quenching):
-
Cool the reaction flask back to 0 °C with an ice-water bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (~30 mL) dropwise. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Stir the resulting mixture vigorously for 15 minutes.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution, 1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, a solid or viscous oil, can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexanes/dichloromethane) to afford the pure tertiary alcohol.
-
Visualizations
References
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. athabascau.ca [athabascau.ca]
- 7. www1.udel.edu [www1.udel.edu]
Application Notes: Ethyl 3-(trifluoromethyl)benzoate as a Key Building Block for Novel Agrochemicals
Introduction
Ethyl 3-(trifluoromethyl)benzoate is a versatile fluorinated building block increasingly utilized in the synthesis of advanced agrochemicals. The presence of the trifluoromethyl (-CF3) group is highly desirable in modern crop protection agents as it can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target enzymes, leading to improved efficacy and persistence. This application note details the use of this compound in the synthesis of novel pyrazole-based insecticides, highlighting its conversion to key intermediates and subsequent cyclization to form the active agrochemical scaffold.
Synthesis of a Novel Pyrazole Insecticide
A key application of this compound is in the synthesis of pyrazole-based insecticides. These compounds are known to be potent inhibitors of the insect GABA (gamma-aminobutyric acid) receptor, leading to central nervous system disruption and insect mortality. The synthetic strategy involves a two-step process:
-
Claisen Condensation: Formation of a key β-keto-nitrile intermediate, 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile, through the reaction of this compound with acetonitrile.
-
Knorr Pyrazole Synthesis: Cyclization of the β-keto-nitrile with a substituted hydrazine to yield the final pyrazole insecticide.
This approach allows for the introduction of diverse substituents on the pyrazole ring, enabling the fine-tuning of the insecticidal activity and spectrum.
Data Presentation
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Synthesis of 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Reagent | Acetonitrile | |
| Base | Sodium ethoxide | |
| Solvent | Diethyl ether | |
| Reaction Temperature | Reflux | |
| Reaction Time | 4 hours | |
| Yield | 85% | |
| Purity (by HPLC) | >95% |
Table 2: Synthesis of a Novel Pyrazole Insecticide
| Parameter | Value | Reference |
| Starting Material | 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile | |
| Reagent | (2,4-dichlorophenyl)hydrazine hydrochloride | |
| Solvent | Acetic acid | |
| Reaction Temperature | 100 °C | |
| Reaction Time | 6 hours | |
| Yield | 78% | |
| Purity (by HPLC) | >98% |
Experimental Protocols
Protocol 1: Synthesis of 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile
-
To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous diethyl ether (100 mL) under a nitrogen atmosphere, a mixture of this compound (1.0 eq) and anhydrous acetonitrile (1.5 eq) is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After cooling to room temperature, the mixture is poured into ice-water and acidified with dilute hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile as a white solid.
Protocol 2: Synthesis of a Novel Pyrazole Insecticide
-
A mixture of 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile (1.0 eq) and (2,4-dichlorophenyl)hydrazine hydrochloride (1.1 eq) in glacial acetic acid (50 mL) is heated at 100 °C for 6 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield the pure pyrazole insecticide.
Visualizations
Diagram 1: Synthetic Workflow for a Novel Pyrazole Insecticide
Application Note: A Detailed Protocol for the Reduction of Ethyl 3-(trifluoromethyl)benzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive and reliable experimental procedure for the reduction of Ethyl 3-(trifluoromethyl)benzoate to (3-(trifluoromethyl)phenyl)methanol. The protocol utilizes lithium aluminum hydride (LiAlH₄), a potent reducing agent for esters, ensuring a high-yield synthesis of the corresponding primary alcohol.[1][2] This document outlines the necessary materials, a step-by-step methodology, safety precautions, purification techniques, and methods for product characterization, serving as a valuable resource for synthetic chemists in research and development.
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and materials science industries. (3-(Trifluoromethyl)phenyl)methanol is a valuable building block, and its efficient synthesis is of significant interest. While several reducing agents can accomplish this conversion, lithium aluminum hydride (LiAlH₄) is particularly effective for reducing esters due to its high reactivity.[3] This protocol details a standardized procedure for the reduction of this compound using LiAlH₄ in an anhydrous solvent, followed by a standard aqueous workup and purification.
Reaction Scheme
The overall reaction involves the nucleophilic addition of hydride ions from LiAlH₄ to the carbonyl carbon of the ester. Two equivalents of hydride are required: the first addition leads to a tetrahedral intermediate that collapses to form an aldehyde, which is then immediately reduced by a second hydride to the primary alcohol.[4]
Chemical reaction for the reduction of this compound.
Experimental Protocol
3.1 Materials and Equipment
-
Reagents:
-
This compound (≥98%)
-
Lithium aluminum hydride (LiAlH₄), powder or pellets (≥95%)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Deionized water
-
Sodium hydroxide (NaOH), 15% aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for workup and chromatography)
-
Hexanes (for chromatography)
-
Hydrochloric acid (HCl), 1M solution (optional, for final pH adjustment)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet adapter
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup
-
NMR spectrometer, GC-MS (for analysis)
-
3.2 Safety Precautions
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive reagent. It reacts violently with water and protic solvents, releasing flammable hydrogen gas.[1] All manipulations must be performed under an inert atmosphere (nitrogen or argon) in a fume hood. Ensure all glassware is oven-dried before use.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The quenching of excess LiAlH₄ is highly exothermic. Perform this step slowly in an ice bath to control the reaction rate.
3.3 Reaction Procedure
-
Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Preparation: In the inert atmosphere, carefully charge the reaction flask with lithium aluminum hydride (1.2 eq). Add anhydrous diethyl ether or THF via cannula to create a suspension. Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF in a separate dry flask. Transfer this solution to an addition funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting ester spot and the appearance of a more polar product spot indicate reaction completion.
3.4 Workup and Purification (Fieser Method) [6]
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Quench the excess LiAlH₄ by the slow, dropwise addition of the following reagents in sequence (for a reaction using 'x' g of LiAlH₄):[6]
-
'x' mL of deionized water
-
'x' mL of 15% aqueous NaOH solution
-
'3x' mL of deionized water
-
-
Filtration: After the sequential addition, remove the ice bath and stir the resulting mixture vigorously at room temperature for 30 minutes. The aluminum salts should precipitate as a granular white solid. Filter the mixture through a pad of Celite or filter paper, washing the filter cake thoroughly with diethyl ether or ethyl acetate.[7]
-
Extraction: Transfer the combined filtrate to a separatory funnel. If an aqueous layer is present, separate it and extract it two more times with diethyl ether. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude (3-(trifluoromethyl)phenyl)methanol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by vacuum distillation.[7][8]
3.5 Characterization
The identity and purity of the final product, (3-(trifluoromethyl)phenyl)methanol, can be confirmed by standard analytical methods.[8]
-
¹H and ¹³C NMR: Confirm the structure by comparing spectra to known data.
-
GC-MS: Determine the purity and confirm the molecular weight of the product.
-
FT-IR: Identify the characteristic O-H stretching band of the alcohol and the absence of the C=O stretch from the starting ester.
Data Presentation
The following table summarizes the quantitative data for a typical experimental run.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 5.00 g (22.9 mmol, 1.0 eq) | Starting material. |
| Lithium Aluminum Hydride (LiAlH₄) | 1.04 g (27.5 mmol, 1.2 eq) | Reducing agent, used in slight excess. |
| Solvent | ||
| Anhydrous Diethyl Ether | 150 mL | Anhydrous THF can also be used.[1] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Initial addition at 0 °C, followed by stirring at room temperature.[7] |
| Reaction Time | 2 hours | Monitor by TLC for completion. |
| Workup | ||
| Water (Quench 1) | 1.04 mL | Based on 'x' g of LiAlH₄.[6] |
| 15% NaOH (aq) (Quench 2) | 1.04 mL | Based on 'x' g of LiAlH₄.[6] |
| Water (Quench 3) | 3.12 mL | Based on '3x' g of LiAlH₄.[6] |
| Product | ||
| (3-(trifluoromethyl)phenyl)methanol | 3.68 g (91% Yield) | Theoretical yield: 4.03 g. Purity is typically >98%.[9] |
Experimental Workflow Visualization
The diagram below illustrates the complete workflow for the reduction of this compound.
Caption: Workflow for LiAlH₄ reduction of an ester.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Workup [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. indiamart.com [indiamart.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of Ethyl 3-(trifluoromethyl)benzoate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-(trifluoromethyl)benzoate and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound derivatives, particularly through Fischer esterification of 3-(trifluoromethyl)benzoic acid with ethanol.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the synthesis of this compound is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.
Possible Causes and Solutions:
-
Incomplete Reaction (Equilibrium): Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.
-
Solution 1: Use of Excess Alcohol: Employing a large excess of ethanol can shift the equilibrium towards the product side. Ethanol can often be used as the solvent for the reaction.
-
Solution 2: Water Removal: Actively removing water as it forms can significantly improve the yield. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves. However, be cautious as some dehydrating agents can interfere with the reaction.
-
-
Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial for the reaction to proceed at a reasonable rate.
-
Solution 1: Check Catalyst Quality: Ensure the acid catalyst is of appropriate quality and has not degraded.
-
Solution 2: Optimize Catalyst Loading: The amount of catalyst can impact the reaction rate and yield. While a catalytic amount is sufficient, too little may result in a slow reaction, and too much can lead to side reactions. A typical starting point is 1-5 mol% of the limiting reagent.
-
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate of esterification.
-
Solution: Ensure the reaction is heated to a sufficient temperature to achieve a reasonable reaction rate, typically at the reflux temperature of the alcohol used. For ethanol, this is around 78°C.
-
-
Insufficient Reaction Time: Esterification reactions can be slow to reach equilibrium.
-
Solution: Increase the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the reaction has reached completion.
-
Troubleshooting Workflow for Low Yield:
Issue 2: Presence of Impurities in the Final Product
Question: My final product is not pure and shows the presence of starting material or other byproducts. How can I improve the purity?
Answer:
Impurities in the final product can arise from unreacted starting materials, side reactions, or an inefficient work-up and purification process.
Common Impurities and Purification Strategies:
-
Unreacted 3-(trifluoromethyl)benzoic Acid: Due to the equilibrium nature of the reaction, some starting acid may remain.
-
Solution: Basic Wash: During the work-up, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The acidic starting material will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated. Be cautious of CO₂ evolution during this step.
-
-
Side Products: Although the trifluoromethyl group is generally stable under esterification conditions, harsh reaction conditions (e.g., very high temperatures, strong acid catalysts for prolonged times) could potentially lead to side reactions. However, the most common byproduct is often diethyl ether, formed from the dehydration of two ethanol molecules.
-
Solution: Careful Distillation: Diethyl ether has a much lower boiling point (34.6°C) than this compound and can be removed during the solvent evaporation step or by careful distillation.
-
-
Residual Catalyst: The acid catalyst needs to be removed from the final product.
-
Solution: Aqueous Washes: The basic wash to remove unreacted acid will also neutralize and remove the acid catalyst. Subsequent washes with water and brine will help remove any remaining water-soluble impurities.
-
Purification Workflow:
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for the Fischer esterification of 3-(trifluoromethyl)benzoic acid?
A1: With optimized conditions, including the use of excess ethanol and an efficient acid catalyst, yields for the Fischer esterification of benzoic acid derivatives can be quite high, often exceeding 80-90%.
Q2: Which acid catalyst is best for this reaction?
A2: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and effective catalysts for Fischer esterification. Sulfuric acid is a strong dehydrating agent which can help drive the reaction forward. p-TsOH is a solid, making it easier to handle, and is often considered milder. The choice may depend on the specific substrate and desired reaction conditions.
Q3: Can I use a different alcohol to synthesize other esters of 3-(trifluoromethyl)benzoic acid?
A3: Yes, the Fischer esterification is a versatile method that can be adapted to use other primary and secondary alcohols. The reaction conditions, particularly the temperature, will need to be adjusted based on the boiling point of the alcohol used.
Q4: How does the trifluoromethyl group affect the reactivity of the benzoic acid?
A4: The trifluoromethyl group is a strong electron-withdrawing group. This increases the electrophilicity of the carbonyl carbon in the carboxylic acid, which can make it more susceptible to nucleophilic attack by the alcohol. This electronic effect can potentially increase the rate of the esterification reaction compared to unsubstituted benzoic acid.
Q5: Is it possible to perform this reaction without a strong acid catalyst?
A5: While strong protic acids are the traditional catalysts, other methods exist. For instance, solid acid catalysts can be employed, which may offer advantages in terms of separation and reusability. Additionally, coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used for esterification under milder, non-acidic conditions, though this is a different reaction mechanism (Steglich esterification).
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of benzoate esters, providing a basis for optimization.
Table 1: Effect of Temperature on the Yield of a Benzoate Ester (Microwave Synthesis)
| Entry | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1 | 90 | 15 | 6 |
| 2 | 100 | 15 | 16 |
| 3 | 110 | 15 | 45 |
| 4 | 120 | 15 | 68 |
| 5 | 130 | 15 | 78 |
Data adapted from a study on microwave-assisted Fischer esterification.
Table 2: Comparison of Different Acid Catalysts in Esterification
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Solvent | Temperature (°C) | Yield (%) |
| H₂SO₄ | 2 | 4 | Ethanol | Reflux | >90 |
| p-TsOH | 5 | 6 | Toluene | Reflux | ~95 |
| HCl (conc.) | 5 | 5 | Ethanol | Reflux | >85 |
This table presents typical conditions and expected yields for Fischer esterification based on literature precedents.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Fischer Esterification
This protocol provides a standard procedure for the laboratory-scale synthesis of this compound.
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add 3-(trifluoromethyl)benzoic acid.
-
Add a significant excess of anhydrous ethanol (e.g., 10-20 equivalents), which will also serve as the solvent.
-
Carefully add the acid catalyst. If using concentrated sulfuric acid, add it dropwise with stirring (approximately 2-5 mol% relative to the benzoic acid). If using p-toluenesulfonic acid, it can be added directly as a solid.
-
-
Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle or oil bath.
-
Allow the reaction to proceed for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with ethyl acetate and wash with water to remove the excess ethanol and some of the catalyst.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid catalyst and unreacted 3-(trifluoromethyl)benzoic acid. Continue washing until the effervescence of CO₂ ceases.
-
Wash the organic layer with water and then with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product can be further purified by vacuum distillation if necessary to obtain a high-purity sample of this compound.
-
General Synthesis and Work-up Diagram:
Technical Support Center: Column Chromatography Purification of Ethyl 3-(trifluoromethyl)benzoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of Ethyl 3-(trifluoromethyl)benzoate reaction products by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography purification of this compound?
A common starting point for the purification of this compound on silica gel is a non-polar solvent system with a small percentage of a more polar solvent. A widely used system is a mixture of hexane or petroleum ether with ethyl acetate. For compounds with similar polarity, a mobile phase of 1% ethyl acetate in petroleum ether has been shown to provide good separation, yielding an Rf value of approximately 0.5.[1] It is recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[2]
Q2: What are the likely impurities in a crude reaction mixture of this compound?
This compound is commonly synthesized via the Fischer esterification of 3-(trifluoromethyl)benzoic acid and ethanol, using a strong acid catalyst like sulfuric acid. Therefore, the primary impurities are likely to be:
-
Unreacted 3-(trifluoromethyl)benzoic acid: This is a polar compound and will have a low Rf value on a normal-phase TLC plate.
-
Excess ethanol: This is a very polar and volatile solvent that is typically removed during the reaction work-up.
-
Water: Formed as a byproduct of the esterification reaction.
-
Sulfuric acid: The catalyst used in the reaction, which is usually neutralized and removed during the work-up.
Q3: How can I monitor the progress of the column chromatography?
The progress of the separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[2] By spotting the collected fractions on a TLC plate alongside the crude reaction mixture and a pure standard (if available), you can identify the fractions containing the purified this compound. Fractions with the same single spot corresponding to the desired product can then be combined.
Q4: Is this compound stable on silica gel?
While the trifluoromethyl group is generally stable, the ester functional group can be susceptible to hydrolysis, especially if the silica gel is acidic or if there is residual acid from the reaction in the crude mixture.[3] It is advisable to use neutral, high-purity silica gel. If the compound is found to be sensitive to the acidity of the silica, the silica gel can be deactivated by flushing the column with a solvent system containing a small amount of a base, such as triethylamine (1-3%), before loading the sample.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you started with 1% ethyl acetate in hexane, you can increase it to 2%, 5%, and so on.[3] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing a large-scale separation.[3] Consider using deactivated silica gel or an alternative stationary phase like alumina.[3][4] | |
| Poor separation of product and impurities | The solvent system is not optimized. | Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation between your product and the impurities.[2] A gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can also improve separation.[4] |
| The column is overloaded. | The amount of crude material loaded onto the column should typically be 1-5% of the weight of the silica gel. If you overload the column, the separation efficiency will decrease. | |
| Peak tailing in collected fractions | The compound is interacting with active sites on the silica gel. | Add a small amount of a modifier to the mobile phase. For acidic impurities, adding a small amount of acetic acid can help. For basic impurities, adding triethylamine can be beneficial. Using end-capped silica gel can also minimize these interactions. |
| Product elutes with the solvent front | The solvent system is too polar. | Decrease the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexane, try reducing it to 5% or 2%. |
Experimental Protocols
Protocol for Column Chromatography Purification of this compound
This protocol is a general guideline and may need to be optimized based on the specific reaction mixture.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using different ratios of hexane and ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10).
-
Visualize the spots under a UV lamp.
-
The ideal solvent system should give the product an Rf value of approximately 0.25-0.35.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
In a beaker, make a slurry of the required amount of silica gel in the chosen mobile phase (the least polar solvent mixture determined by TLC).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has been absorbed onto the silica gel.
-
Carefully add a small amount of the mobile phase to wash the sides of the column and drain again.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Start collecting fractions in separate tubes.
-
If using a gradient elution, gradually increase the polarity of the mobile phase as the chromatography progresses.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of Ethyl 3-(trifluoromethyl)benzoate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in palladium-catalyzed cross-coupling reactions involving Ethyl 3-(trifluoromethyl)benzoate. The electron-withdrawing nature of the trifluoromethyl group can present unique challenges, and this guide offers a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings with electron-deficient substrates like this compound often stem from several key areas:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Electron-rich and sterically hindered ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos), are often necessary to promote the oxidative addition and reductive elimination steps with electron-poor aryl halides.
-
Base Selection: The strength and type of base can significantly impact the reaction rate and yield. For electron-deficient systems, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate.
-
Solvent and Temperature: The choice of solvent influences the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. Insufficient temperature can lead to slow reaction rates, while excessive heat may cause catalyst decomposition.
-
Reagent Quality: The purity of all reagents, including the this compound, the boronic acid or ester, and the solvent, is paramount. Impurities can poison the catalyst. Ensure solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.
Q2: I am observing significant formation of a hydrodehalogenation byproduct (benzoate without the halide) in my reaction. How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, particularly with electron-deficient aryl halides. It occurs when a palladium-hydride species is formed, which then reductively eliminates with the aryl group. To minimize this:
-
Optimize the Base: The choice of base is crucial. Protic solvents or bases containing water can be a source of the hydride. Using an anhydrous, non-coordinating base can be beneficial.
-
Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination of the cross-coupled product over the hydrodehalogenation pathway.
-
Scrutinize Reagents: Ensure your amine bases, if used, are free of impurities that could act as hydride sources. The purity of the solvent is also critical; for instance, undisclosed amounts of water in aprotic solvents can be a major contributor.
Q3: My Heck reaction with this compound and an alkene is not proceeding. What are the likely causes?
A3: The Heck reaction with electron-deficient aryl halides can be sluggish. Key areas to troubleshoot include:
-
Catalyst System: For electron-poor substrates, a more robust catalyst system is often required. Consider using a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand or a pre-formed catalyst like Herrmann's catalyst.
-
Base: An appropriate base is necessary to regenerate the active Pd(0) catalyst in the catalytic cycle. Organic bases like triethylamine (NEt₃) or inorganic bases such as potassium carbonate (K₂CO₃) are commonly used. The base must be strong enough to react with the generated acid but not so strong as to cause side reactions.
-
Reaction Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is slow, a modest increase in temperature may be beneficial. However, be mindful of potential catalyst decomposition at excessively high temperatures.[1]
Q4: In my Buchwald-Hartwig amination, I am observing low conversion of my this compound. What adjustments should I consider?
A4: The Buchwald-Hartwig amination of electron-deficient aryl halides can be challenging due to the reduced nucleophilicity of the aryl group. Consider the following:
-
Ligand Choice: This is often the most critical parameter. Specialized biarylphosphine ligands developed by Buchwald are highly effective for coupling with electron-deficient substrates.
-
Base: A strong, non-nucleophilic base is essential. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are commonly used and are often superior to carbonate or phosphate bases for this transformation.
-
Catalyst Pre-activation: Using a pre-formed Pd(0) catalyst or a precatalyst that rapidly generates the active species can be advantageous.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
Minimizing Hydrodehalogenation Side Reaction
Data Presentation
The following tables summarize general reaction conditions that have been successful for palladium-catalyzed cross-coupling reactions of substrates with similar electronic properties to this compound. These should serve as a starting point for optimization.
Table 1: General Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Halides
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (G3/G4) | Provides the active Pd(0) species. Precatalysts can offer higher activity and stability. |
| Ligand | XPhos, SPhos, RuPhos (2-5 mol%) | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases are effective for these substrates. |
| Solvent | Toluene, Dioxane, THF/H₂O | Aprotic solvents are generally preferred. A small amount of water can sometimes aid in dissolving the base. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion. |
Table 2: General Conditions for Heck Reaction of Electron-Deficient Aryl Halides
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Common and effective palladium sources for Heck reactions. |
| Ligand | PPh₃, P(o-tol)₃, or Herrmann's Catalyst | Phosphine ligands stabilize the palladium catalyst. Herrmann's catalyst is robust for challenging substrates. |
| Base | NEt₃, K₂CO₃, NaOAc (1.5-2 equivalents) | A base is required to neutralize the generated acid and regenerate the catalyst. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Heck reactions generally require elevated temperatures.[1] |
Table 3: General Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Halides
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common precursors for generating the active Pd(0) catalyst. |
| Ligand | Buchwald Biarylphosphine Ligands (e.g., XPhos, BrettPhos) | These ligands are specifically designed for challenging C-N bond formations. |
| Base | NaOtBu, KOtBu, LHMDS (1.2-1.5 equivalents) | Strong, non-nucleophilic bases are crucial for the deprotonation of the amine. |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are generally preferred. |
| Temperature | 80-110 °C | Reaction temperature will depend on the specific substrates and ligand used. |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction:
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a suitable palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Note: This is a general starting point. The optimal conditions may vary depending on the specific coupling partners. Always perform small-scale test reactions to optimize conditions before scaling up.
References
How to remove impurities from Ethyl 3-(trifluoromethyl)benzoate reactions
Technical Support Center: Ethyl 3-(trifluoromethyl)benzoate Synthesis
Welcome to the technical support center for the synthesis and purification of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an this compound synthesis via Fischer Esterification?
A1: The most prevalent impurities include:
-
Unreacted 3-(trifluoromethyl)benzoic acid: Due to the equilibrium nature of the Fischer esterification, some starting material will likely remain.[1][2][3]
-
Water: A byproduct of the esterification reaction.[1][2] Its presence can shift the equilibrium back towards the reactants, reducing the yield.
-
Excess Ethanol: Often used in excess to drive the reaction forward.[2]
-
Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may remain after the reaction.[3]
-
Hydrolysis Product: The desired ester can hydrolyze back to 3-(trifluoromethyl)benzoic acid during the workup if conditions are not anhydrous.[4][5]
Q2: How can I remove the unreacted 3-(trifluoromethyl)benzoic acid from my product?
A2: The most effective method is a liquid-liquid extraction using a mild aqueous base.[6][7][8] Washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt.[6][7][9] This salt will partition into the aqueous layer, which can then be separated from the organic layer containing your ester product.
Q3: My final product is wet. How do I effectively dry this compound?
A3: After liquid-liquid extraction, the organic layer will be saturated with water. To dry the product, treat the organic solution with an anhydrous inorganic salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6][10] Add the drying agent to the organic solution and swirl. The salt will absorb the water. Gravity or vacuum filter the solution to remove the hydrated salt. The solvent can then be removed in vacuo to yield the dry product.[10]
Q4: Can I purify this compound by distillation?
A4: Yes, simple distillation can be used to remove low-boiling point impurities such as residual ethanol and the extraction solvent (e.g., dichloromethane).[6] For higher purity, fractional distillation under reduced pressure can be employed to purify the final ester product, especially if it is contaminated with byproducts of similar polarity but different boiling points.[11]
Troubleshooting Guides
Issue 1: Low Yield of this compound
If you are experiencing a low yield, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction (Equilibrium) | The Fischer esterification is a reversible reaction.[1][2] To drive the equilibrium towards the product, use a large excess of one reactant (typically the alcohol, ethanol).[2][6] Alternatively, remove the water byproduct as it forms using a Dean-Stark apparatus.[2][3] |
| Hydrolysis During Workup | The ester product can be hydrolyzed back to the carboxylic acid in the presence of water and acid.[4][5] Ensure that the workup is performed promptly and that any acidic aqueous layers are neutralized or removed efficiently. |
| Insufficient Catalyst | An inadequate amount of acid catalyst will result in a slow and incomplete reaction.[12] Ensure the catalyst (e.g., H₂SO₄) is added in the recommended catalytic amount. |
| Loss of Product During Extraction | Vigorous shaking during liquid-liquid extraction can lead to the formation of emulsions, making phase separation difficult and causing product loss.[8][13] Invert the separatory funnel gently with frequent venting. If an emulsion forms, allow it to stand or add brine to help break it up.[8] |
Workflow for Maximizing Yield
Caption: Workflow to maximize the yield of this compound.
Issue 2: Persistent Impurities After Purification
If you are still observing impurities in your final product after initial purification, the following guide can help.
| Impurity Type | Identification Method | Recommended Purification Protocol |
| Unreacted Carboxylic Acid | Broad peak in ¹H NMR; O-H stretch in IR spectrum. | Repeat the basic wash during liquid-liquid extraction.[6][7] Ensure the aqueous base is not too concentrated to avoid saponification. |
| Other Organic Byproducts | Extra peaks in ¹H and ¹³C NMR; multiple spots on TLC. | Perform flash column chromatography on silica gel.[14][15][16] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. |
| Water | Broad singlet in ¹H NMR (can be D₂O exchanged); broad O-H stretch in IR. | Ensure sufficient drying agent was used.[10] If the product is stable, co-evaporation with an anhydrous solvent like toluene can help remove residual water. |
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
This protocol details the removal of unreacted 3-(trifluoromethyl)benzoic acid from the crude reaction mixture.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.[7][17]
-
Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be approximately equal to the organic layer.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution.[6] Close the stopcock and gently shake for 1-2 minutes, venting frequently.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer will contain the deprotonated carboxylic acid.[7]
-
Draining: Drain the lower layer. The organic layer is typically the top layer if using ethyl acetate and the bottom layer with dichloromethane.
-
Repeat: Repeat the wash with NaHCO₃ solution, followed by a wash with water, and finally a wash with brine to aid in drying.
-
Drying: Drain the organic layer into a clean flask and dry with an anhydrous salt like MgSO₄.[6][10]
-
Isolation: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of this compound from non-acidic organic impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial eluent (e.g., 98:2 hexanes:ethyl acetate).[14][15]
-
Sample Loading: Concentrate the crude product and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin eluting with the solvent system, starting with a low polarity (e.g., 98:2 hexanes:ethyl acetate). Apply gentle air pressure to maintain a steady flow rate.[16]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using Thin Layer Chromatography (TLC).[16]
-
Gradient Elution (Optional): If the product is slow to elute, gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexanes:ethyl acetate).[14]
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[16]
References
- 1. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. home.miracosta.edu [home.miracosta.edu]
- 10. rsc.org [rsc.org]
- 11. ajsonline.org [ajsonline.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. orgsyn.org [orgsyn.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with Ethyl 3-(trifluoromethyl)benzoate
Welcome to the technical support center for Ethyl 3-(trifluoromethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges related to steric hindrance in reactions involving this versatile building block. The electron-withdrawing nature and steric bulk of the trifluoromethyl (-CF3) group can significantly impact reaction outcomes, and this guide offers practical solutions and detailed protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why are nucleophilic substitution reactions with this compound often sluggish or low-yielding?
A1: The primary reason for reduced reactivity is the steric hindrance imposed by the trifluoromethyl (-CF3) group at the meta-position. While not as sterically demanding as an ortho substituent, the -CF3 group can still partially shield the carbonyl carbon from the approach of nucleophiles. This steric effect, combined with the strong electron-withdrawing nature of the -CF3 group which deactivates the benzene ring, can slow down the rate of reactions like hydrolysis and amidation.
Q2: What are the common challenges encountered during the hydrolysis of this compound?
A2: The main challenge is the incomplete hydrolysis or the need for harsh reaction conditions (high temperatures, strong acids or bases, and long reaction times) to drive the reaction to completion. The steric hindrance from the -CF3 group can make the carbonyl carbon less accessible to water or hydroxide ions. Under forcing conditions, side reactions or degradation of sensitive functional groups on other parts of the molecule may occur.
Q3: How can I improve the efficiency of amidation reactions with sterically hindered amines?
A3: For amidations, especially with bulky amines, direct reaction with the ester can be inefficient. Strategies to overcome this include:
-
Activation of the ester: Converting the ester to a more reactive intermediate, such as an acyl chloride or using coupling agents.
-
Catalysis: Employing catalysts that can facilitate the reaction under milder conditions. Lewis acids like iron(III) chloride have been shown to be effective for the direct amidation of esters.
-
Optimized Conditions: Using higher temperatures and appropriate solvents can help to increase the reaction rate.
Q4: Are there specific issues to be aware of when performing a Grignard reaction with this compound?
A4: Yes, several issues can arise:
-
Incomplete reaction: The steric hindrance can slow down the addition of the Grignard reagent.
-
Side reactions: The highly reactive Grignard reagent can be quenched by any trace amounts of water or protic solvents in the reaction mixture.[1][2] Another common side reaction is the formation of biphenyl from the coupling of the Grignard reagent with unreacted aryl halide, especially at higher temperatures.[1][2]
-
Double addition: Grignard reagents typically add twice to esters to form tertiary alcohols.[3] Controlling the stoichiometry to achieve a single addition and isolate the ketone intermediate is challenging.
Troubleshooting Guides
Issue 1: Low Yield in the Hydrolysis to 3-(Trifluoromethyl)benzoic Acid
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion to the carboxylic acid | Insufficient reaction time or temperature. | Increase the reflux time. Monitor the reaction by TLC until the starting material is consumed. |
| Steric hindrance slowing down the reaction. | Consider using a stronger base (e.g., KOH instead of NaOH) or a co-solvent like THF to improve solubility and reaction rate. | |
| Poor workup leading to loss of product. | Ensure complete acidification of the reaction mixture to precipitate all the benzoic acid. Cool the mixture in an ice bath before filtration to minimize the solubility of the product in water. |
Issue 2: Inefficient Amidation with a Primary or Secondary Amine
| Symptom | Possible Cause | Suggested Solution |
| No or very low conversion to the amide | Steric hindrance from the -CF3 group and/or the amine. | 1. Increase the reaction temperature. 2. Use a catalyst such as FeCl3 to facilitate the direct amidation. 3. Alternatively, first hydrolyze the ester to the carboxylic acid and then use a standard peptide coupling reagent (e.g., HATU, HOBt/EDC) to form the amide bond. |
| Formation of side products | High reaction temperatures leading to decomposition. | If using a catalyst, try to lower the reaction temperature and extend the reaction time. |
| Amine is not nucleophilic enough. | Use a stronger, non-nucleophilic base to deprotonate the amine in situ, increasing its nucleophilicity. |
Issue 3: Poor Results in Grignard Reaction
| Symptom | Possible Cause | Suggested Solution | | Low or no yield of the desired tertiary alcohol | Grignard reagent was not formed or was quenched. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4] | | | Inactive magnesium. | Activate the magnesium turnings by crushing them or adding a small crystal of iodine.[4] | | Significant amount of biphenyl byproduct | Reaction temperature is too high. | Maintain a gentle reflux during the formation of the Grignard reagent and add the ester at a low temperature (e.g., 0 °C) before allowing it to warm to room temperature.[4] | | Isolation of the ketone intermediate instead of the tertiary alcohol | Insufficient Grignard reagent. | Use at least two equivalents of the Grignard reagent for the reaction with the ester to ensure double addition.[3] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of this compound
This protocol describes the saponification of this compound to 3-(Trifluoromethyl)benzoic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, and stir bar
-
Beaker, ice bath, Buchner funnel, and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Add a solution of NaOH (1.5 eq) or KOH (1.5 eq) in water to the flask.
-
Add a few boiling chips and equip the flask with a reflux condenser.
-
Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC. The reaction may take several hours to go to completion.
-
Once the reaction is complete (disappearance of the starting ester spot on TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of water and transfer to a beaker.
-
Cool the beaker in an ice bath and slowly add concentrated HCl with stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of 3-(Trifluoromethyl)benzoic acid should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product in a vacuum oven to obtain pure 3-(Trifluoromethyl)benzoic acid.
Protocol 2: Iron-Catalyzed Direct Amidation of this compound
This protocol outlines a solvent-free method for the direct amidation of this compound using an iron catalyst.[5][6][7]
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous Iron(III) chloride (FeCl3)
-
Reaction vial with a screw cap, magnetic stir bar, and heating plate
-
Solvents for workup and purification (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vial, add this compound (1.0 eq), the amine (1.2 eq), and anhydrous FeCl3 (15 mol%).
-
Seal the vial and heat the mixture at 80 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction time can vary from 1.5 to 12 hours depending on the amine used.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the crude mixture in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 3-(trifluoromethyl)benzamide.
Protocol 3: Grignard Reaction with this compound
This protocol details the synthesis of a tertiary alcohol via the reaction of this compound with a Grignard reagent. Caution: Grignard reagents are highly reactive and moisture-sensitive. This reaction must be carried out under strictly anhydrous conditions and an inert atmosphere.
Materials:
-
Aryl or alkyl halide (e.g., bromobenzene)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
This compound
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, drying tubes (filled with CaCl2), magnetic stirrer, and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure: Part A: Preparation of the Grignard Reagent
-
Assemble a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser with a drying tube, and a gas inlet.
-
Place magnesium turnings (2.2 eq) in the flask and flush the system with an inert gas.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve the aryl or alkyl halide (2.1 eq) in anhydrous ether/THF in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a cloudy appearance. If the reaction does not start, gently warm the flask or add a small crystal of iodine.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with the Ester
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous ether/THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
Part C: Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the tertiary alcohol.
Data Presentation
Table 1: Comparison of Conditions for Hydrolysis of Benzoate Esters
| Ester | Reagents and Conditions | Yield (%) | Reference |
| Ethyl benzoate | NaOH, Ethanol/Water, Reflux | Not specified | General Protocol |
| Substituted Phenyl Benzoates | Aq. n-Bu4NBr, 50 °C | Kinetic data | [8] |
| This compound | Adapted Protocol: KOH, Ethanol/Water, Reflux | Expected to be high, requires optimization | - |
Table 2: Catalytic Systems for Direct Amidation of Esters
| Ester Substrate | Amine Substrate | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| Various Esters | Primary & Secondary Amines | FeCl3 (15) | Solvent-free, 80 °C, 1.5-12 h | 47-99 | [5][6][7] |
| Methyl Benzoate | Benzylamine | Trifluoroethanol (20) | K3PO4, THF, 90 °C, 22 h | High conversion | [9] |
| Various Carboxylic Acids | Various Amines | TiF4 (5-10) | Toluene, 24 h | 60-99 | [10] |
Table 3: Troubleshooting Guide for Grignard Reaction Yields
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield | Wet glassware/solvents | Rigorously dry all equipment and use anhydrous solvents. | Improved yield of Grignard reagent and final product. |
| Inactive Magnesium | Activate Mg with iodine or by crushing. | Successful initiation of Grignard formation. | |
| Biphenyl Formation | High reaction temperature | Maintain gentle reflux; add ester at 0 °C. | Minimized side product formation. |
| Incomplete Reaction | Steric Hindrance | Increase reaction time and ensure efficient stirring. | Drive the reaction to completion. |
Visualizations
Caption: Workflow for the alkaline hydrolysis of this compound.
Caption: Troubleshooting logic for low-yield amidation reactions.
Caption: Experimental workflow for the Grignard reaction.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solved What is the theoretical yield in this hydrolysis of | Chegg.com [chegg.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Preventing decomposition of Ethyl 3-(trifluoromethyl)benzoate during reactions
Welcome to the technical support center for Ethyl 3-(trifluoromethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this valuable reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
A1: this compound is susceptible to decomposition at two primary sites: the ethyl ester and the trifluoromethyl group. The main decomposition pathways include:
-
Hydrolysis of the Ester: This is the most common decomposition pathway and can be catalyzed by both acids and bases, yielding 3-(trifluoromethyl)benzoic acid and ethanol.[1][2][3]
-
Degradation of the Trifluoromethyl Group: While generally robust, the trifluoromethyl group can be sensitive to strong acids and bases, potentially leading to hydrolysis to a carboxylic acid group under harsh conditions.
Q2: Under what specific reaction conditions is this compound known to be unstable?
A2: Decomposition is most frequently observed under the following conditions:
-
Strongly Basic Conditions: The use of strong bases, such as sodium hydroxide, can readily lead to the hydrolysis of the ester functional group.[1] The rate of base-catalyzed hydrolysis is influenced by the solvent system and temperature.[2][3]
-
Strongly Acidic Conditions: Strong acids can catalyze the hydrolysis of the ester.[2] Under superacidic conditions, the trifluoromethyl group itself can also undergo reactions.
-
High Temperatures in Aqueous Environments: Elevated temperatures in the presence of water, especially with acid or base catalysts, will accelerate the rate of ester hydrolysis.[2][3]
Q3: Is the trifluoromethyl group stable during palladium-catalyzed cross-coupling reactions?
A3: Yes, the trifluoromethyl group is generally stable under the conditions typically employed for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions often utilize mild bases that are less likely to cleave the robust C-F bonds of the trifluoromethyl group. However, care must be taken to select appropriate bases to avoid concomitant ester hydrolysis.
Q4: Can I perform a Grignard reaction on the ester group of this compound without affecting the trifluoromethyl group?
A4: Yes, it is possible to perform a Grignard reaction on the ester functionality. The trifluoromethyl group is typically stable to Grignard reagents. However, the standard challenge with Grignard reactions on esters applies: the reaction is difficult to stop at the ketone stage and often proceeds to a tertiary alcohol. To favor the formation of the ketone, carefully controlling the stoichiometry of the Grignard reagent (using only one equivalent) and maintaining low reaction temperatures are crucial.
Q5: What about reductions? How does this compound behave with common reducing agents?
A5: The reactivity depends on the reducing agent:
-
Sodium Borohydride (NaBH₄): This is a mild reducing agent and will typically not reduce the ester group of this compound under standard conditions.[4] This allows for the selective reduction of other more reactive functional groups (like aldehydes or ketones) in the presence of the ester.
-
Lithium Aluminum Hydride (LiAlH₄): This is a strong reducing agent and will readily reduce the ester to the corresponding primary alcohol, 3-(trifluoromethyl)benzyl alcohol. The trifluoromethyl group is generally stable under these conditions.[5][6]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered when using this compound in various reactions.
Issue 1: Low yield in a reaction due to suspected ester hydrolysis.
dot
Caption: Troubleshooting workflow for ester hydrolysis.
| Potential Cause | Recommended Action | Rationale |
| Presence of Water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Water is a reactant in the hydrolysis of esters. Excluding it from the reaction mixture will significantly slow down this decomposition pathway. |
| Use of Strong Nucleophilic Bases | For base-sensitive reactions, switch to milder, non-nucleophilic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). | Strong bases like NaOH or KOH are highly effective at catalyzing ester hydrolysis.[1] Milder bases are less likely to promote this side reaction. |
| Elevated Reaction Temperatures | Conduct the reaction at the lowest temperature at which the desired transformation proceeds at a reasonable rate. | The rate of hydrolysis increases with temperature.[2][3] Lowering the temperature can minimize decomposition. |
| Prolonged Reaction Times | Monitor the reaction progress by TLC or GC/LC-MS and work up the reaction as soon as the starting material is consumed. | The longer the ester is exposed to potentially hydrolytic conditions, the more decomposition will occur. |
Issue 2: Unexpected side-reactions involving the trifluoromethyl group.
dot```dot graph "Troubleshooting_CF3_Decomposition" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Problem" { label="Problem"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem [label="Side-Reactions Involving\nTrifluoromethyl Group"]; }
subgraph "cluster_Diagnosis" { label="Diagnosis"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Diagnosis [label="Evaluate Reagents and Conditions:\n- Use of strong acids or bases?\n- Presence of highly reactive nucleophiles?"]; }
subgraph "cluster_Solutions" { label="Solutions"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Reagents [label="Use Milder Reagents:\n- Avoid superacids or strong, hard nucleophiles."]; Sol_Protect [label="Consider Protecting Groups (Advanced):\n- In extreme cases, protection of a nearby functional group might be necessary to modulate reactivity."]; }
Problem -> Diagnosis; Diagnosis -> Sol_Reagents [label="Harsh Reagents"]; Diagnosis -> Sol_Protect [label="Persistent Issue"]; }
Caption: Stability of functional groups in this compound.
References
Optimizing solvent conditions for reactions involving Ethyl 3-(trifluoromethyl)benzoate
Welcome to the technical support center for Ethyl 3-(trifluoromethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.
I. Hydrolysis of this compound
The conversion of this compound to 3-(trifluoromethyl)benzoic acid is a fundamental reaction. However, achieving high yields can be challenging due to the equilibrium nature of the reaction and potential side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydrolysis reaction is showing low conversion. What are the common causes and how can I improve the yield?
A1: Low conversion in ester hydrolysis is often due to the reaction reaching equilibrium. To drive the reaction to completion, it's crucial to shift the equilibrium towards the products. Here are some common causes and solutions:
-
Insufficient Hydroxide: Ensure at least a stoichiometric amount of base (e.g., NaOH, KOH, LiOH) is used. An excess of the base is often recommended to ensure complete saponification.
-
Presence of Water in the Product: The water formed during the reaction can hydrolyze the product back to the starting materials. While water is a reagent in hydrolysis, its removal from the reaction mixture can drive the equilibrium forward. This is more relevant in acid-catalyzed hydrolysis. In base-promoted saponification, the formation of the carboxylate salt makes the reaction essentially irreversible.
-
Inadequate Reaction Time or Temperature: The hydrolysis of sterically hindered or electron-deficient esters can be slow. Increasing the reaction temperature (reflux) and extending the reaction time can improve conversion. Monitor the reaction progress by TLC or LCMS to determine the optimal time.
-
Poor Solubility: this compound has limited solubility in water. Using a co-solvent can significantly improve the reaction rate.
Q2: What is the best solvent system for the hydrolysis of this compound?
A2: A mixture of a water-miscible organic solvent and water is typically the most effective. This ensures that both the ester and the hydroxide salt are sufficiently soluble.
-
Protic Solvents: Alcohols like methanol and ethanol are commonly used as co-solvents with water. They are effective at solubilizing the ester. However, be aware of the potential for transesterification, especially if the reaction is not driven to completion.
-
Aprotic Polar Solvents: Solvents like Tetrahydrofuran (THF) and Dioxane are excellent choices as they are inert to the reaction conditions and can effectively dissolve the ester.
Data Presentation: Effect of Solvent on Hydrolysis Rate
The following table provides a qualitative comparison of different solvent systems for the basic hydrolysis of aromatic esters.
| Solvent System | Relative Rate | Advantages | Disadvantages |
| Water only | Slow | Environmentally friendly | Poor solubility of the ester |
| Methanol/Water | Moderate | Good solubility | Potential for transesterification |
| Ethanol/Water | Moderate | Good solubility | Potential for transesterification |
| THF/Water | Fast | Good solubility, inert | Higher cost, potential peroxide formation |
| Dioxane/Water | Fast | Good solubility, inert | Higher cost, potential peroxide formation |
Experimental Protocol: Basic Hydrolysis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.
-
Reagent Addition: Add sodium hydroxide (1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Acidify the aqueous solution with 1M HCl until the pH is ~2. The product, 3-(trifluoromethyl)benzoic acid, will precipitate out of solution.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualization: Hydrolysis Troubleshooting Workflow
II. Reduction of this compound with Sodium Borohydride
The reduction of the ester functionality to an alcohol is a common transformation. While sodium borohydride (NaBH₄) is a mild reducing agent, its effectiveness for esters can be substrate-dependent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing slow or incomplete reduction of this compound with NaBH₄. Why is this happening?
A1: Esters are generally less reactive towards NaBH₄ than aldehydes or ketones. However, the electron-withdrawing nature of the trifluoromethyl group in your substrate should activate the carbonyl group towards nucleophilic attack. If you are still observing issues, consider the following:
-
Solvent Choice: The choice of solvent is critical for NaBH₄ reductions. Protic solvents are generally required to activate the carbonyl group through hydrogen bonding.
-
Temperature: Room temperature may not be sufficient for the reduction of this ester. Heating the reaction can significantly increase the rate.
-
Reagent Equivalents: A larger excess of NaBH₄ may be required to achieve full conversion.
Q2: Which solvent is better for the NaBH₄ reduction of this ester: methanol or ethanol?
A2: Both methanol and ethanol are suitable protic solvents for this reaction. Methanol is more acidic and can lead to a faster reaction rate. However, ethanol is often a good alternative if the starting material has better solubility in it. A mixture of THF and a protic solvent can also be effective.
Data Presentation: Solvent and Temperature Effects on NaBH₄ Reduction
This table presents typical trends for the reduction of aromatic esters with NaBH₄.
| Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield |
| Methanol | 25 | 12-24 | Moderate |
| Methanol | Reflux | 2-6 | High |
| Ethanol | 25 | 18-36 | Moderate |
| Ethanol | Reflux | 4-8 | High |
| THF/Methanol (1:1) | Reflux | 2-4 | High |
Experimental Protocol: NaBH₄ Reduction of this compound
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in methanol.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add sodium borohydride (2.0-3.0 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to 0 °C and slowly quench with 1M HCl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualization: NaBH₄ Reduction Pathway
III. Suzuki-Miyaura Coupling of this compound Derivatives
For Suzuki-Miyaura coupling, this compound would first need to be converted to a suitable coupling partner, such as an aryl halide or triflate. This section assumes the user is working with a derivative, for example, Ethyl 4-bromo-3-(trifluoromethyl)benzoate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the likely causes?
A1: Low yields in Suzuki coupling can arise from several factors. Given the electron-deficient nature of your aryl halide, catalyst and base selection are critical.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Ensure all reagents and solvents are of high purity and the reaction is performed under an inert atmosphere.
-
Base Selection: The base plays a crucial role in activating the boronic acid. For electron-deficient aryl halides, a moderately strong base is often optimal. Strong bases can lead to side reactions.
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. It is often promoted by strong bases and the presence of excess water.
-
Solvent Choice: The solvent must be able to dissolve all reaction components. A mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base.
Q2: Which base and solvent system should I start with for the Suzuki coupling of an electron-deficient aryl halide like Ethyl 4-bromo-3-(trifluoromethyl)benzoate?
A2: A good starting point would be a palladium catalyst with a suitable phosphine ligand, a carbonate or phosphate base, and a solvent system like dioxane/water or toluene/ethanol/water.
Data Presentation: Base and Solvent Effects on Suzuki Coupling Yield
The following table provides representative yields for the Suzuki coupling of an electron-deficient aryl bromide with phenylboronic acid, highlighting the impact of the base and solvent.
| Base | Solvent | Temperature (°C) | Typical Yield |
| K₂CO₃ | Dioxane/Water (4:1) | 100 | Good to Excellent |
| K₃PO₄ | Toluene | 110 | Excellent |
| Cs₂CO₃ | Dioxane | 100 | Excellent |
| Na₂CO₃ | DMF/Water (4:1) | 90 | Good |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a degassed mixture of Ethyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a reaction vessel, add a 4:1 mixture of dioxane and water.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and monitor by TLC or LCMS.
-
Work-up: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
Visualization: Suzuki Coupling Catalytic Cycle
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis with Ethyl 3-(trifluoromethyl)benzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing reaction exotherms during the large-scale synthesis involving Ethyl 3-(trifluoromethyl)benzoate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered.
Troubleshooting Guides
This section provides solutions to common problems encountered during exothermic reactions with this compound.
Scenario 1: Saponification (Ester Hydrolysis)
Issue ID: EXO-SAP-01
Problem: Rapid and uncontrolled temperature increase during the addition of a strong base (e.g., NaOH, KOH) for the saponification of this compound.
Potential Causes:
-
The addition rate of the basic solution is too high.
-
Inadequate cooling capacity for the reactor size.
-
The concentration of the base is too high.
-
Poor mixing leading to localized "hot spots."
Recommended Solutions:
-
Immediately halt the addition of the base.
-
Increase the cooling to the reactor jacket.
-
Ensure the reactor's agitator is functioning correctly to improve mixing.
-
Once the temperature is under control, restart the addition of the base at a significantly reduced rate.
-
For future runs, consider using a more dilute basic solution and perform a calorimetry study to determine the precise heat of reaction.
Issue ID: EXO-SAP-02
Problem: A delayed exotherm is observed, where the temperature does not initially increase upon the addition of the base, followed by a sudden and sharp temperature rise.
Potential Causes:
-
Accumulation of unreacted base and ester due to a delayed reaction initiation.
-
Low initial reaction temperature, preventing the reaction from starting.
Recommended Solutions:
-
Stop the addition of the base immediately.
-
Monitor the reaction mixture closely. A sudden increase in temperature indicates the reaction has started.
-
Be prepared to apply maximum cooling if a rapid exotherm occurs.
-
For future experiments, ensure the initial temperature is appropriate for the reaction to start, and consider adding a small amount of the reaction mixture from a previous successful batch to "seed" the reaction.
Scenario 2: Amidation
Issue ID: EXO-AMD-01
Problem: Significant exotherm observed upon the addition of an amine to this compound, with or without a catalyst.
Potential Causes:
-
The rate of amine addition is too fast.
-
The reaction is being run at too high a concentration.
-
The chosen solvent has a low boiling point and is not effectively dissipating the heat.
Recommended Solutions:
-
Cease the addition of the amine.
-
Apply external cooling as needed.
-
Restart the amine addition at a slower rate once the temperature is stabilized.
-
Consider a solvent with a higher boiling point for future scale-up batches.
-
Perform the reaction at a lower concentration to better manage the heat generated.
Scenario 3: Grignard Reaction
Issue ID: EXO-GRG-01
Problem: An aggressive and difficult-to-control exotherm occurs during the addition of this compound to a Grignard reagent (e.g., Alkyl-MgBr).
Potential Causes:
-
Grignard reactions are notoriously exothermic. The addition rate of the ester is critical.
-
The concentration of the Grignard reagent is too high.
-
Inadequate heat transfer capacity of the reactor.
Recommended Solutions:
-
Immediately stop the addition of the ester.
-
Apply maximum cooling.
-
Have a quenching agent (e.g., saturated aqueous ammonium chloride) ready for emergency use, but only if the reaction becomes uncontrollable.
-
For future runs, use a dropping funnel for slow, controlled addition of the ester to the Grignard reagent.
-
Consider a "reverse addition" where the Grignard reagent is added slowly to the ester, which may provide better control in some cases.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control for managing exotherms in reactions with this compound?
A1: The most critical parameters are:
-
Rate of Reagent Addition: This is often the primary method for controlling the rate of heat generation.
-
Temperature Control: Maintaining the reaction temperature within a defined range is crucial. This is achieved through efficient cooling of the reactor.
-
Mixing: Good agitation ensures even heat distribution and prevents the formation of localized hot spots.
-
Concentration: Running reactions at a suitable concentration can help to moderate the exotherm.
Q2: What are the main challenges when scaling up reactions involving this compound?
A2: The primary challenge is the decrease in the surface-area-to-volume ratio as the reactor size increases. This reduces the efficiency of heat removal, making it harder to control the temperature of an exothermic reaction. It is essential to have a thorough understanding of the reaction's thermal properties through calorimetry studies before attempting a large-scale synthesis.
Q3: What type of reactor is best suited for large-scale exothermic reactions with this compound?
A3: Jacketed glass reactors with good overhead stirring are commonly used. For highly exothermic or hazardous reactions, specialized equipment like semi-batch reactors with automated dosing control or continuous flow reactors can offer superior heat transfer and safety.
Q4: How can I predict the potential for a thermal runaway reaction?
A4: Reaction calorimetry is the most effective method for predicting thermal runaway potential. By measuring the heat of reaction, the rate of heat generation, and the specific heat capacity of the reaction mixture, you can calculate the Maximum Temperature of the Synthesis Reaction (MTSR). This data is critical for assessing the risk of a runaway reaction.
Quantitative Data Summary
The following table provides illustrative quantitative data for common exothermic reactions involving this compound. Note: This data is for example purposes only and should be confirmed by laboratory measurements for your specific reaction conditions.
| Reaction Type | Reagent | Typical Reaction Enthalpy (ΔH) (kJ/mol) | Typical Specific Heat (Cp) of Mixture (J/g°C) | Recommended Max Addition Rate (mol/min) per 10L Reactor Volume | Recommended Temperature Range (°C) |
| Saponification | 10M NaOH (aq) | -80 to -120 | 3.5 - 4.0 | 0.05 - 0.1 | 20 - 40 |
| Amidation | Benzylamine | -60 to -90 | 2.0 - 2.5 | 0.1 - 0.2 | 50 - 70 |
| Grignard Reaction | Phenylmagnesium Bromide | -150 to -220 | 1.8 - 2.2 | 0.02 - 0.05 | 0 - 10 |
Experimental Protocols
Protocol 1: Large-Scale Saponification of this compound
Objective: To safely perform the saponification of this compound on a large scale.
Materials:
-
This compound (1.0 mol)
-
Sodium Hydroxide (1.1 mol)
-
Ethanol (5 L)
-
Water (5 L)
-
20 L jacketed reactor with overhead stirrer, temperature probe, and addition funnel.
Procedure:
-
Charge the reactor with this compound and ethanol.
-
Stir the mixture at 200 RPM until the ester is fully dissolved.
-
Prepare a solution of sodium hydroxide in water and charge it to the addition funnel.
-
Set the reactor jacket temperature to 20°C.
-
Slowly add the sodium hydroxide solution to the reactor over a period of 2-3 hours, ensuring the internal temperature does not exceed 35°C.
-
After the addition is complete, allow the reaction to stir at 30°C for an additional 2 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
Proceed with the workup to isolate the 3-(trifluoromethyl)benzoic acid.
Protocol 2: Large-Scale Grignard Reaction with this compound
Objective: To safely perform a Grignard reaction with this compound on a large scale.
Materials:
-
This compound (1.0 mol)
-
Phenylmagnesium Bromide (2.2 mol in THF)
-
Anhydrous Tetrahydrofuran (THF) (8 L)
-
Saturated aqueous Ammonium Chloride solution (for quenching)
-
20 L jacketed reactor with overhead stirrer, temperature probe, and addition funnel, under an inert atmosphere (Nitrogen or Argon).
Procedure:
-
Charge the reactor with the Phenylmagnesium Bromide solution in THF.
-
Cool the reactor to 0°C using a circulating chiller.
-
Dissolve the this compound in 2 L of anhydrous THF and charge this solution to the addition funnel.
-
Slowly add the ester solution to the stirred Grignard reagent over a period of 3-4 hours, maintaining the internal temperature between 0°C and 10°C.
-
After the addition is complete, let the reaction stir at 5°C for 1 hour.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution, ensuring the temperature does not exceed 20°C.
-
Proceed with the workup to isolate the tertiary alcohol product.
Visualizations
Caption: A workflow for troubleshooting unexpected exotherms.
Caption: Decision-making process for scaling up exothermic reactions.
Identifying byproducts in the synthesis of Ethyl 3-(trifluoromethyl)benzoate via GC-MS
Welcome to the technical support center for the synthesis of Ethyl 3-(trifluoromethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the intricacies of this synthetic process, with a focus on identifying byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis is typically achieved through a Fischer esterification reaction. This involves reacting 3-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is an equilibrium process where a molecule of water is eliminated for each molecule of ester formed.[1]
Q2: What are the most common byproducts in this synthesis?
A2: The most common byproducts are:
-
Water: This is the stoichiometric byproduct of the Fischer esterification reaction.
-
Diethyl ether: This can form from the acid-catalyzed self-condensation of ethanol, especially when ethanol is used in excess and at elevated temperatures.
-
Unreacted starting materials: Residual 3-(trifluoromethyl)benzoic acid and ethanol may be present in the final product mixture if the reaction does not go to completion.
Q3: How can the formation of byproducts be minimized?
A3: To minimize byproduct formation and drive the equilibrium towards the desired ester, several strategies can be employed:
-
Use of excess ethanol: Using ethanol as the solvent ensures a high concentration of one of the reactants, pushing the equilibrium towards the product side.
-
Removal of water: Techniques like azeotropic distillation with a Dean-Stark apparatus can be used to remove water as it is formed, further favoring ester formation.
-
Control of reaction temperature: While heating is necessary, excessive temperatures can promote the formation of diethyl ether. Maintaining the optimal temperature for esterification is crucial.
Q4: Are there any potential side reactions involving the trifluoromethyl group?
A4: The trifluoromethyl (-CF3) group is generally stable under Fischer esterification conditions. However, under very harsh acidic conditions and high temperatures, there is a possibility of activating the C-F bond, but this is not a common side reaction in this synthesis.[2] Aromatic sulfonation of the benzene ring can occur if fuming sulfuric acid is used or at very high temperatures with concentrated sulfuric acid, leading to the formation of sulfonic acid derivatives.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction due to equilibrium. | - Increase the excess of ethanol. - Ensure the acid catalyst is active and used in the correct amount. - Increase the reaction time. - If possible, remove water as it is formed. |
| Presence of a significant peak corresponding to diethyl ether in GC-MS | Reaction temperature is too high, favoring the dehydration of ethanol. | - Lower the reaction temperature to the optimal range for esterification (typically the reflux temperature of ethanol). |
| Broad or tailing peaks in the GC chromatogram | - The GC column may not be suitable for separating aromatic esters. - The presence of unreacted carboxylic acid can cause peak tailing. | - Use a mid-polarity column (e.g., HP-5MS or equivalent) suitable for aromatic compounds. - Ensure the workup procedure effectively removes the acidic starting material. |
| Difficulty in purifying the final product | Inefficient removal of unreacted starting materials or byproducts. | - Perform a thorough aqueous workup with a base (e.g., sodium bicarbonate solution) to remove unreacted 3-(trifluoromethyl)benzoic acid. - Use fractional distillation for purification, carefully separating the lower-boiling diethyl ether and ethanol from the higher-boiling ester product. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)benzoic acid.
-
Reagent Addition: Add a significant excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
GC-MS Analysis of the Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Parameters (suggested):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Presentation
Table 1: GC-MS Data for Expected Components
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Diethyl ether | Early eluting | 74 (M+), 59, 45, 31, 29 |
| Ethanol | Early eluting | 46 (M+), 45, 31 |
| This compound | Later eluting | 218 (M+), 190, 173, 145, 125 |
| 3-(trifluoromethyl)benzoic acid | Later eluting, may tail | 190 (M+), 173, 145, 125 |
Note: Retention times are approximate and will vary depending on the specific GC-MS system and conditions.
Visualizations
References
Validation & Comparative
Comparative NMR Analysis: Ethyl 3-(trifluoromethyl)benzoate vs. Ethyl Benzoate
A detailed spectroscopic comparison for researchers in drug discovery and organic synthesis.
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 3-(trifluoromethyl)benzoate, a common building block in medicinal chemistry and materials science. For comparative purposes, the well-characterized spectra of Ethyl Benzoate are also presented. This guide is intended to aid researchers, scientists, and drug development professionals in the structural elucidation and purity assessment of these compounds.
¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and Ethyl Benzoate. All spectra were recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-2 | 8.25 | s | - | 1H |
| H-6 | 8.22 | d | 7.8 | 1H | |
| H-4 | 7.85 | d | 7.8 | 1H | |
| H-5 | 7.58 | t | 7.8 | 1H | |
| -OCH₂CH₃ | 4.42 | q | 7.1 | 2H | |
| -OCH₂CH₃ | 1.42 | t | 7.1 | 3H | |
| Ethyl Benzoate | H-2, H-6 | 8.04 | dd | 8.4, 1.4 | 2H |
| H-4 | 7.54 | tt | 7.4, 1.4 | 1H | |
| H-3, H-5 | 7.43 | t | 7.9 | 2H | |
| -OCH₂CH₃ | 4.38 | q | 7.1 | 2H | |
| -OCH₂CH₃ | 1.39 | t | 7.1 | 3H |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | 164.8 |
| C-3 | 131.2 (q, J = 33.3 Hz) | |
| C-1 | 132.8 | |
| C-5 | 129.2 | |
| C-2 | 130.8 | |
| C-6 | 129.8 | |
| C-4 | 126.3 (q, J = 3.8 Hz) | |
| CF₃ | 123.4 (q, J = 272.7 Hz) | |
| -OCH₂CH₃ | 61.6 | |
| -OCH₂CH₃ | 14.2 | |
| Ethyl Benzoate [1][2] | C=O | 166.8[1][2] |
| C-1 | 130.6 | |
| C-4 | 132.8 | |
| C-2, C-6 | 129.5 | |
| C-3, C-5 | 128.3 | |
| -OCH₂CH₃ | 61.1[1] | |
| -OCH₂CH₃ | 14.3 |
Experimental Protocol
Sample Preparation
A solution of the analyte (this compound or Ethyl Benzoate, ~10-20 mg) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing. The solution was then transferred to a 5 mm NMR tube.
NMR Data Acquisition
¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Spectroscopy: Standard proton NMR spectra were acquired with a pulse-acquire sequence. Typical parameters included a spectral width of 16 ppm, a data size of 32K points, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra were obtained. Typical parameters included a spectral width of 240 ppm, a data size of 64K points, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
Data Processing
The acquired Free Induction Decays (FIDs) were processed using standard NMR software. Processing steps included Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm. For ¹³C NMR spectra, the CDCl₃ solvent peak at 77.16 ppm was used as a secondary reference.
Structural Analysis and Comparison
The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the meta-position of the benzene ring in this compound significantly influences the chemical shifts of the aromatic protons and carbons compared to the unsubstituted Ethyl Benzoate.
In the ¹H NMR spectrum of this compound, the aromatic protons are shifted downfield due to the deshielding effect of the -CF₃ group. The signals are also more resolved, appearing as distinct singlet, doublets, and a triplet, which simplifies the assignment. In contrast, the aromatic protons of Ethyl Benzoate show more overlapping multiplets.
The ¹³C NMR spectrum of this compound clearly shows the characteristic quartet for the CF₃ carbon due to coupling with the three fluorine atoms, with a large coupling constant (J ≈ 273 Hz). The carbon atom attached to the -CF₃ group (C-3) also appears as a quartet with a smaller coupling constant. The chemical shifts of the other aromatic carbons are also affected by the substituent.
Visualizing the Structures and NMR Workflow
To better illustrate the molecular structures and the general workflow of NMR analysis, the following diagrams were generated using Graphviz.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR analysis.
References
A Comparative Guide to Reaction Monitoring: 19F NMR Spectroscopy vs. Chromatographic Methods for Ethyl 3-(trifluoromethyl)benzoate
For researchers, scientists, and drug development professionals engaged in the synthesis and modification of fluorinated compounds, real-time reaction monitoring is crucial for optimizing reaction conditions, maximizing yields, and ensuring process safety. Ethyl 3-(trifluoromethyl)benzoate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, serves as an excellent case study for comparing the efficacy of different analytical techniques in monitoring chemical transformations. This guide provides an objective comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for monitoring reactions involving this trifluoromethylated aromatic ester.
The inherent properties of the trifluoromethyl (-CF₃) group, namely its high sensitivity in ¹⁹F NMR and its influence on the volatility and polarity of the parent molecule, make the choice of analytical technique a critical decision. This guide will delve into the principles, experimental protocols, and performance of each method, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific needs.
19F NMR Spectroscopy: A Direct and Non-Invasive Approach
¹⁹F NMR spectroscopy has emerged as a powerful tool for monitoring reactions of fluorinated compounds. The ¹⁹F nucleus boasts a 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. Furthermore, the large chemical shift dispersion of ¹⁹F NMR minimizes signal overlap, allowing for the clear and simultaneous observation of reactants, intermediates, and products in a complex reaction mixture.
Advantages of ¹⁹F NMR Spectroscopy:
-
In-situ Monitoring: ¹⁹F NMR allows for the direct analysis of the reaction mixture without the need for sample workup, providing real-time kinetic data.
-
Quantitative Analysis: With the use of an internal standard, ¹⁹F NMR can provide accurate quantitative information on the concentration of each fluorine-containing species.
-
Structural Information: The chemical shift and coupling constants in a ¹⁹F NMR spectrum can provide valuable structural information about the molecules present in the reaction.
-
Non-destructive: The sample can be recovered and used for further analysis or workup after the NMR measurement.
Limitations:
-
Sensitivity: While highly sensitive, it may not be suitable for detecting trace-level impurities or byproducts.
-
Cost and Accessibility: High-field NMR spectrometers can be expensive to purchase and maintain, although more accessible benchtop options are becoming increasingly available.
Experimental Protocol: Monitoring the Hydrolysis of this compound by ¹⁹F NMR
The alkaline hydrolysis of this compound to 3-(trifluoromethyl)benzoic acid provides a clear example of ¹⁹F NMR reaction monitoring.
-
Sample Preparation: In an NMR tube, dissolve a known concentration of this compound (e.g., 0.05 M) in a suitable deuterated solvent (e.g., DMSO-d₆). Add a known concentration of an internal standard that is inert to the reaction conditions and has a distinct ¹⁹F chemical shift (e.g., trifluorotoluene).
-
Reaction Initiation: Add a solution of a base (e.g., NaOH in D₂O) to the NMR tube to initiate the hydrolysis.
-
Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire ¹⁹F NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the -CF₃ group of the starting material (this compound) and the product (3-(trifluoromethyl)benzoic acid) relative to the internal standard. Plot the concentration of the reactant and product as a function of time to obtain the reaction kinetics.
High-Performance Liquid Chromatography (HPLC): A Versatile Separation Technique
HPLC is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. For reactions involving this compound, reverse-phase HPLC is typically employed.
Advantages of HPLC:
-
High Resolution: HPLC provides excellent separation of components in a complex mixture, allowing for the accurate quantification of each species.
-
Sensitivity: With UV detection, HPLC can achieve high sensitivity, making it suitable for detecting low-concentration components.
-
Versatility: A wide range of columns and mobile phases are available, allowing for the optimization of the separation for a specific application.
Limitations:
-
Sample Workup: Aliquots from the reaction mixture typically require quenching and filtration before injection, which can introduce errors and prevent true real-time monitoring.
-
Run Time: Each analysis has a specific run time, which may limit the frequency of data points that can be collected for fast reactions.
-
Reference Standards: Accurate quantification requires the availability of pure reference standards for all components of interest.
Experimental Protocol: Monitoring the Hydrolysis of this compound by HPLC
-
Reaction Setup: In a reaction vessel, initiate the hydrolysis of this compound with a base in a suitable solvent.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and immediately quench the reaction (e.g., by adding an acid).
-
Sample Preparation: Dilute the quenched aliquot with the mobile phase and filter it through a syringe filter (e.g., 0.45 µm).
-
HPLC Analysis: Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18). Use a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) and a UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Data Analysis: Identify and quantify the peaks corresponding to this compound and 3-(trifluoromethyl)benzoic acid by comparing their retention times and peak areas to those of known standards.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Confirmation
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.
Advantages of GC-MS:
-
High Sensitivity and Selectivity: GC-MS offers excellent sensitivity and the mass spectrometer provides high selectivity, allowing for the detection of trace components even in complex matrices.
-
Structural Information: The mass spectrum provides a molecular fingerprint of each component, aiding in its identification and structural elucidation.
-
Established Libraries: Extensive mass spectral libraries are available for compound identification.
Limitations:
-
Volatility Requirement: The analytes must be volatile and thermally stable to be analyzed by GC. Derivatization may be required for non-volatile compounds.
-
Sample Preparation: Similar to HPLC, sample workup is typically required.
-
Matrix Effects: The sample matrix can sometimes interfere with the analysis, requiring careful sample preparation and method development.
Experimental Protocol: Monitoring the Saponification of this compound by GC-MS
-
Reaction Setup: Perform the saponification reaction in a suitable reaction vessel.
-
Sampling and Workup: At specific time points, take an aliquot of the reaction mixture. Quench the reaction and perform a liquid-liquid extraction to transfer the analytes into a volatile organic solvent.
-
Derivatization (if necessary): For the non-volatile product (3-(trifluoromethyl)benzoic acid), derivatization to a more volatile ester (e.g., methyl ester) may be necessary.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system. Use a suitable capillary column and temperature program to separate the components. The mass spectrometer will detect and identify the eluting compounds.
-
Data Analysis: Quantify the components by integrating the peak areas in the total ion chromatogram and comparing them to a calibration curve generated from standards.
Quantitative Data Comparison
To provide a clear comparison, the following table summarizes the key performance metrics for each technique in the context of monitoring the hydrolysis of this compound.
| Feature | ¹⁹F NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analysis Time per Sample | 1-5 minutes | 5-15 minutes | 10-30 minutes |
| Sample Preparation | Minimal (direct analysis) | Quenching, dilution, filtration | Quenching, extraction, potential derivatization |
| In-situ Monitoring | Yes | No (requires sampling) | No (requires sampling) |
| Quantitative Accuracy | High (with internal standard) | High (with calibration) | High (with calibration) |
| Sensitivity | Moderate to High | High | Very High |
| Structural Information | Yes (chemical shifts, coupling) | No (retention time only) | Yes (mass fragmentation pattern) |
Visualizing the Workflow and Method Selection
To further illustrate the processes, the following diagrams created using the DOT language depict the experimental workflow for ¹⁹F NMR monitoring and a decision-making flowchart for selecting the appropriate analytical technique.
A Comparative Analysis of the Reactivity of Ethyl and Methyl 3-(Trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Ethyl 3-(trifluoromethyl)benzoate and Mthis compound. The inclusion of the trifluoromethyl group at the meta position of the benzoate ring significantly influences the chemical properties of these esters, primarily due to its strong electron-withdrawing nature. This guide synthesizes theoretical principles and available experimental data on related compounds to offer insights into their expected reactivity profiles, particularly in nucleophilic acyl substitution reactions such as alkaline hydrolysis.
Introduction to Reactivity
The reactivity of esters in nucleophilic acyl substitution reactions is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
The primary difference between the ethyl and methyl esters lies in the nature of the alkoxy leaving group (ethoxide vs. methoxide) and the steric hindrance around the reaction center. Generally, methyl esters are slightly more reactive than ethyl esters in reactions like hydrolysis, attributed to the smaller steric footprint of the methyl group. However, the electronic effects of the powerful trifluoromethyl substituent are expected to be the dominant factor influencing the overall reactivity of these specific compounds.
Quantitative Data Summary
| Compound | Reaction Condition | Half-life (t₁/₂) | Relative Reactivity |
| Methyl Benzoate | Alkaline Hydrolysis (LiOH/THF:H₂O) | 14 min | Less Reactive |
| Ethyl Benzoate | Alkaline Hydrolysis (LiOH/THF:H₂O) | 14 min | More Reactive |
| Methyl Benzoate | Rat Plasma Hydrolysis | 36 min | Less Reactive |
| Ethyl Benzoate | Rat Plasma Hydrolysis | 17 min | More Reactive |
Data extrapolated from a comparative study on the hydrolytic stability of homologous esters. The study did not include the 3-(trifluoromethyl) substituted analogs.
Based on this data for the parent compounds, ethyl benzoate is observed to be more reactive (shorter half-life) than methyl benzoate under biological hydrolysis conditions. In the case of alkaline hydrolysis, the reactivity is comparable. It is hypothesized that for the 3-(trifluoromethyl)benzoate derivatives, a similar trend would be observed, with the ethyl ester likely exhibiting slightly greater or comparable reactivity to the methyl ester. The strong electron-withdrawing effect of the -CF₃ group is expected to significantly decrease the half-life of both compounds compared to their unsubstituted forms.
Experimental Protocols
A common method to experimentally determine and compare the reactivity of these esters is through alkaline hydrolysis, also known as saponification. The rate of this reaction can be monitored by titrating the remaining base at various time points.
Protocol: Determination of the Rate of Alkaline Hydrolysis of an Aromatic Ester
1. Materials:
- This compound or Mthis compound
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Ethanol (or other suitable solvent to ensure miscibility)
- Phenolphthalein indicator
- Constant temperature water bath
- Conical flasks
- Burette, pipettes, and other standard laboratory glassware
2. Procedure:
- Prepare a solution of the ester in ethanol at a known concentration (e.g., 0.1 M).
- Prepare a solution of sodium hydroxide in a water-ethanol mixture with the same solvent composition.
- Place both solutions in a constant temperature water bath to equilibrate to the desired reaction temperature (e.g., 25°C).
- To initiate the reaction, mix equal volumes of the ester solution and the sodium hydroxide solution in a conical flask. Start a timer immediately.
- At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) and quench the reaction by adding it to a flask containing an excess of the standardized HCl solution.
- Back-titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator.
- The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated.
- The rate constant for the saponification reaction can be determined by plotting the appropriate concentration-time relationship (typically second-order kinetics).
3. Data Analysis: The reaction is expected to follow second-order kinetics: Rate = k[Ester][OH⁻]
Visualizing Reaction Mechanisms and Workflows
Reaction Pathway for Alkaline Hydrolysis
The alkaline hydrolysis of an ester proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to form a carboxylic acid and an alkoxide. The alkoxide subsequently deprotonates the carboxylic acid in a fast acid-base reaction.
Caption: General mechanism for the alkaline hydrolysis of an ester.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the key steps in the experimental workflow for determining the rate of hydrolysis.
Caption: Experimental workflow for kinetic analysis of ester hydrolysis.
Conclusion
A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 3-(trifluoromethyl)benzoate and Its Derivatives
This guide provides a detailed comparison of the mass spectrometric behavior of Ethyl 3-(trifluoromethyl)benzoate and its derivatives. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and characterization of trifluoromethyl-containing aromatic compounds. The following sections present quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding of their fragmentation patterns.
Comparative Fragmentation Data
The electron ionization mass spectra of this compound and its derivatives are characterized by several key fragmentation pathways. The presence of the ethyl ester and the trifluoromethyl group on the aromatic ring leads to a predictable set of fragment ions. The table below summarizes the major ions observed for this compound and a comparative analysis with the non-fluorinated analogue, Ethyl benzoate, and a di-substituted derivative, Ethyl 3,5-bis(trifluoromethyl)benzoate.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Parent Ion (M+) [m/z] | Key Fragment Ions [m/z] and Proposed Structures |
| This compound | C₁₀H₉F₃O₂ | 218.17 | 218 | 173 : [M - OCH₂CH₃]⁺, 3-(trifluoromethyl)benzoyl cation145 : [M - OCH₂CH₃ - CO]⁺, 3-(trifluoromethyl)phenyl cation190 : [M - C₂H₄]⁺, 3-(trifluoromethyl)benzoic acid radical cation |
| Ethyl benzoate | C₉H₁₀O₂ | 150.17 | 150 | 105 : [M - OCH₂CH₃]⁺, benzoyl cation (often the base peak)[1][2]77 : [M - OCH₂CH₃ - CO]⁺, phenyl cation[1]122 : [M - C₂H₄]⁺, benzoic acid radical cation[1][2] |
| Ethyl 3,5-bis(trifluoromethyl)benzoate | C₁₁H₈F₆O₂ | 286.17 | 286 | 241 : [M - OCH₂CH₃]⁺, 3,5-bis(trifluoromethyl)benzoyl cation213 : [M - OCH₂CH₃ - CO]⁺, 3,5-bis(trifluoromethyl)phenyl cation258 : [M - C₂H₄]⁺, 3,5-bis(trifluoromethyl)benzoic acid radical cation |
Experimental Protocols
A standard method for the analysis of this compound and its derivatives is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Instrumentation:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of aromatic esters (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer (MS): A quadrupole, time-of-flight (TOF), or magnetic sector analyzer equipped with an electron ionization (EI) source.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Scan Range: m/z 40-350
Sample Preparation: Samples are typically dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. A 1 µL aliquot is then injected into the GC-MS system.
Visualizing Fragmentation and Workflows
To better understand the fragmentation process and the experimental setup, the following diagrams have been generated using the DOT language.
Caption: Fragmentation pathway of this compound.
Caption: General workflow for GC-MS analysis.
References
A Researcher's Guide to Aryl-CF3 Moiety Synthesis: Comparing Alternatives to Ethyl 3-(trifluoromethyl)benzoate
For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (CF3) group into an aromatic system is a cornerstone of modern molecular design. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While molecules like Ethyl 3-(trifluoromethyl)benzoate serve as valuable building blocks already containing the CF3-aryl motif, the focus of this guide is on the reagents and methods used for the direct introduction of the CF3 group onto an aryl ring. This guide provides an objective comparison of the leading alternative reagents, supported by experimental data and detailed protocols to inform your synthetic strategy.
A Landscape of Trifluoromethylation Strategies
The introduction of a CF3 group onto an aromatic ring can be broadly categorized into three mechanistic pathways: electrophilic, nucleophilic, and radical trifluoromethylation. Each approach utilizes distinct reagents with unique reactivity profiles, advantages, and limitations.
Electrophilic Trifluoromethylation: These reagents act as a source of an electrophilic "CF3+" equivalent and are particularly effective for trifluoromethylating electron-rich aromatic systems and other nucleophiles.
Nucleophilic Trifluoromethylation: These reagents deliver a nucleophilic "CF3-" equivalent, ideal for reacting with aryl halides and other electrophilic partners, often with the assistance of a transition metal catalyst.
Radical Trifluoromethylation: This approach involves the generation of a CF3 radical, which can then engage in C-H functionalization of arenes and heteroarenes, offering a direct route to trifluoromethylated products.
Comparative Performance of Key Trifluoromethylating Reagents
The choice of reagent is critical and depends on the substrate, desired reactivity, and reaction conditions. Below is a comparative overview of the most prominent reagents in each class.
Electrophilic Reagents: Togni vs. Umemoto
For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents generally provide higher yields compared to the hypervalent iodine-based Togni reagents.[1][2]
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Hypervalent Iodine | Togni Reagents I & II | β-ketoesters, indoles, phenols, alkynes | Bench-stable, commercially available, broad substrate scope.[3] | Can be more expensive; may be less efficient than sulfonium salts for certain substrates.[1] |
| Sulfonium Salts | Umemoto Reagents | β-ketoesters, silyl enol ethers, arenes | Highly reactive, effective for a wide range of nucleophiles.[3] | Can require harsher conditions; some derivatives are less stable.[3] |
| Sulfoximine Salts | Shibata Reagent | β-ketoesters | Shelf-stable and commercially available.[3] | Less extensively studied compared to Togni and Umemoto reagents.[3] |
Performance Data: Trifluoromethylation of β-Ketoesters
| Reagent | Substrate | Yield (%) | Reference |
| Togni Reagent I | 2-Methyl-1-indanone-2-carboxylate | 95 | [3] |
| Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [1] |
| Umemoto Reagent | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [1] |
| Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84 | [1] |
Note: Yields are highly substrate and condition dependent. The data presented is for comparative purposes based on reported examples.
Nucleophilic Reagents: The Ruppert-Prakash Reagent
The most widely used nucleophilic trifluoromethylating reagent is trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent.[4] It serves as a source of the trifluoromethyl anion, typically activated by a fluoride source.[5] Copper-catalyzed cross-coupling reactions of aryl halides with TMSCF3 are a common strategy for forming C-CF3 bonds.[6]
| Reagent | Typical Substrates | Activators/Catalysts | Advantages | Limitations |
| Ruppert-Prakash Reagent (TMSCF3) | Aldehydes, ketones, imines, aryl halides | Fluoride sources (TBAF, CsF), Copper catalysts | Highly versatile, widely used, commercially available.[5] | Requires stoichiometric activation, can be sensitive to moisture.[7] |
Performance Data: Copper-Catalyzed Trifluoromethylation of Aryl Halides with a Fluoroform-Derived CuCF3 Reagent
| Aryl Halide Substrate | Yield (%) |
| 1-Iodo-4-nitrobenzene | 99 |
| 1-Iodo-3-nitrobenzene | 99 |
| 1-Bromo-4-nitrobenzene | 98 |
| Methyl 4-iodobenzoate | 99 |
| 4-Iodoanisole | 96 |
Data from a study on a highly reactive, ligandless CuCF3 reagent derived from fluoroform, demonstrating the potential for high-yield trifluoromethylation of various aryl halides under mild conditions.[8]
Radical Reagents: The Langlois Reagent
Sodium trifluoromethanesulfinate (CF3SO2Na), known as the Langlois reagent, is an inexpensive and stable solid that serves as an excellent precursor to the trifluoromethyl radical under oxidative conditions.[6][9] This method is particularly well-suited for the direct C-H trifluoromethylation of heterocycles.[10]
| Reagent | Typical Substrates | Oxidants | Advantages | Limitations |
| Langlois Reagent (CF3SO2Na) | Electron-rich arenes, heterocycles | t-BuOOH, KMnO4 | Cost-effective, stable, operationally simple for C-H functionalization.[3][10] | Can result in mixtures of regioisomers with some substrates.[4] |
Performance Data: Radical Trifluoromethylation of Heterocycles
| Heterocycle Substrate | Yield (%) |
| 4-tert-butylpyridine | 85 |
| Lepidine | 75 |
| Caffeine | 60 |
| N-Boc-indole | 71 |
Yields reported for the trifluoromethylation of various heterocycles using CF3SO2Na and an oxidant.
Visualizing the Synthetic Landscape
To better understand the relationships between these reagents and the general procedures, the following diagrams illustrate the classification of trifluoromethylating agents and a typical experimental workflow.
Caption: Classification of common trifluoromethylating agents.
Caption: A typical experimental workflow for trifluoromethylation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative protocols for each class of trifluoromethylating agent.
Protocol 1: Electrophilic C-H Trifluoromethylation of Indole with Togni's Reagent
This protocol describes the direct C-H trifluoromethylation of indole.[3]
-
Materials:
-
Indole
-
Togni's Reagent II
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.
-
Protocol 2: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide with a Nucleophilic Reagent
This protocol is a representative example of a copper-catalyzed trifluoromethylation of an aryl iodide.[11]
-
Materials:
-
m-Iodonitrobenzene
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
1,10-phenanthroline (phen)
-
4-[2,2,2-trifluoro-1-(trimethylsilyloxy)ethyl]morpholine (a nucleophilic CF3 source)
-
Anhydrous diglyme
-
-
Procedure:
-
To an oven-dried flask, add CuTC (0.1 equiv), 1,10-phenanthroline (0.1 equiv), and m-iodonitrobenzene (1.0 equiv).
-
Add anhydrous diglyme via syringe.
-
Add the nucleophilic trifluoromethylating reagent (2.0 equiv) via syringe.
-
Heat the resulting mixture in an 80 °C oil bath for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-nitro-1-(trifluoromethyl)benzene.[11]
-
Protocol 3: Radical C-H Trifluoromethylation of an Arene with Langlois Reagent
This protocol details the direct C-H trifluoromethylation of an electron-rich arene.[3]
-
Materials:
-
Arene (e.g., 4-tert-butylpyridine)
-
Langlois Reagent (CF3SO2Na)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (CH2Cl2) and Water
-
-
Procedure:
-
To a biphasic mixture of the arene (1.0 mmol) in CH2Cl2 (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).
-
Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.
-
Conclusion
The synthesis of molecules bearing a CF3-aryl moiety is a dynamic field with a diverse toolkit of reagents. Electrophilic reagents like Togni's and Umemoto's are well-suited for a variety of nucleophiles, with Umemoto's reagents often showing higher reactivity for certain substrates. The Ruppert-Prakash reagent remains the workhorse for nucleophilic trifluoromethylation, especially in transition-metal-catalyzed cross-coupling reactions. For direct C-H functionalization, particularly of heterocycles, the radical pathway initiated from the Langlois reagent offers an economical and straightforward alternative. The selection of the optimal reagent and method will ultimately depend on the specific target molecule, available starting materials, and desired reaction efficiency. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]
- 9. Copper- and Iron-Catalyzed Decarboxylative Tri- and Difluoromethylation of α,β-Unsaturated Carboxylic Acids with CF3SO2Na and (CF2HSO2)2Zn via a Radical Process [organic-chemistry.org]
- 10. Selective remote C–H trifluoromethylation of aminoquinolines with CF3SO2Na under visible light irradiation in the absence of an external photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. orgsyn.org [orgsyn.org]
Cost-benefit analysis of using Ethyl 3-(trifluoromethyl)benzoate in multi-step synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl group is a cornerstone of modern medicinal chemistry, lending enhanced metabolic stability, lipophilicity, and binding affinity to drug candidates. When tasked with introducing a 3-(trifluoromethyl)benzoyl moiety into a complex molecule, synthetic chemists are faced with a choice of reagents. This guide provides a comprehensive cost-benefit analysis of using Ethyl 3-(trifluoromethyl)benzoate compared to its primary alternatives, 3-(trifluoromethyl)benzoyl chloride and the in-situ activation of 3-(trifluoromethyl)benzoic acid. This analysis is grounded in the well-documented synthesis of the selective COX-2 inhibitor, Celecoxib, as a practical case study.
Executive Summary
This compound emerges as a robust and cost-effective option for large-scale syntheses where handling and safety are primary concerns. While potentially offering slightly lower reactivity and yields in the initial acylation step compared to its acyl chloride counterpart, its stability, lower cost, and ease of handling present significant advantages in a multi-step process. 3-(Trifluoromethyl)benzoyl chloride, though highly reactive and potentially leading to higher yields in the acylation, suffers from higher cost, moisture sensitivity, and the generation of corrosive byproducts, making it more suitable for smaller-scale or research applications where speed is critical. The in-situ activation of 3-(trifluoromethyl)benzoic acid offers a compromise but introduces additional reagents and potential for side reactions.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and its alternatives.
Table 1: Cost and Physical Properties of Reagents
| Reagent | Molecular Weight ( g/mol ) | Purity | Form | Indicative Price (per kg) |
| This compound | 218.18 | >97% | Liquid | ~$100 - $300[1][2] |
| 3-(Trifluoromethyl)benzoyl chloride | 208.56 | >98% | Liquid | ~$200 - $500[3][4][5] |
| 3-(Trifluoromethyl)benzoic acid | 190.12 | >99% | Solid | ~$40 - $250[6][7][8][9] |
Disclaimer: Prices are indicative and can vary significantly based on supplier, quantity, and market conditions.
Table 2: Performance Comparison in a Representative Acylation Reaction (Claisen Condensation)
| Parameter | This compound | 3-(Trifluoromethyl)benzoyl chloride | 3-(Trifluoromethyl)benzoic acid (in-situ activation) |
| Typical Yield | Good to Excellent (e.g., ~91% in Celecoxib synthesis)[10] | Potentially higher due to increased reactivity | Variable, dependent on activation method |
| Reaction Conditions | Requires strong base (e.g., NaH, NaOMe) and elevated temperatures[1][10] | Can often be performed at lower temperatures; requires a base to scavenge HCl | Requires a coupling agent (e.g., SOCl₂, oxalyl chloride) and a base |
| Byproducts | Ethanol | HCl (corrosive) | Varies with activating agent (e.g., SO₂, CO, CO₂, HCl) |
| Handling & Stability | Stable, less moisture sensitive | Highly moisture sensitive, corrosive, lachrymator | Stable solid, but activating agents are often hazardous |
| Purification of Product | Generally straightforward | May require additional steps to remove acidic byproducts | Can be complicated by side products from the activating agent |
Experimental Protocols
The synthesis of Celecoxib provides a well-documented example of a multi-step synthesis utilizing this compound. The key steps are the Claisen condensation to form a β-diketone intermediate, followed by a cyclization reaction with a hydrazine derivative.
Protocol 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione via Claisen Condensation
This protocol is adapted from established syntheses of Celecoxib.
Materials:
-
p-Methylacetophenone
-
This compound
-
Sodium hydride (NaH) or Sodium methoxide (NaOMe)
-
Anhydrous toluene or Tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene.
-
A solution of p-methylacetophenone (1 equivalent) in anhydrous toluene is added dropwise to the stirred suspension at room temperature.
-
The mixture is then heated to reflux for 1-2 hours to ensure complete enolate formation.
-
After cooling the reaction mixture to room temperature, a solution of this compound (1.1 equivalents) in anhydrous toluene is added dropwise.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled in an ice bath and cautiously quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, which can be used in the next step without further purification or purified by vacuum distillation or crystallization.
Protocol 2: Synthesis of Celecoxib via Cyclization
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (from Protocol 1)
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol or acetic acid
-
Water
Procedure:
-
A mixture of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1 equivalent) and 4-sulfamoylphenylhydrazine hydrochloride (1.05 equivalents) in ethanol is heated to reflux.
-
The reaction is stirred at reflux for 12-24 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the crude Celecoxib.
-
The solid is collected by vacuum filtration, washed with a cold ethanol/water mixture, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the synthesis of a key intermediate using this compound versus its acyl chloride alternative, and the overall multi-step synthesis of Celecoxib.
Caption: Comparative workflows for β-diketone synthesis.
Caption: Workflow for the multi-step synthesis of Celecoxib.
Concluding Remarks
The choice between this compound and its alternatives is a nuanced decision that depends on the specific requirements of the synthesis. For large-scale, cost-sensitive manufacturing, the stability, safety, and lower price of this compound often outweigh the potential for slightly higher yields with the more reactive acyl chloride. Conversely, for research and development where speed and maximizing yield on a small scale are paramount, the higher reactivity of 3-(trifluoromethyl)benzoyl chloride may be advantageous, provided the necessary handling precautions are taken. A thorough process hazard analysis and cost modeling are recommended before scaling up any synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
Comparative study of different catalysts for cross-coupling with Ethyl 3-(trifluoromethyl)benzoate
A Comparative Guide to Catalysts for Cross-Coupling Reactions with Ethyl 3-(Trifluoromethyl)benzoate and its Analogs
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic rings is a cornerstone of modern synthesis. This compound, with its electron-withdrawing trifluoromethyl group, presents a unique substrate for cross-coupling reactions, leading to a diverse array of valuable compounds. This guide provides a comparative overview of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions involving this compound and structurally related analogs. Due to a lack of direct comparative studies on this compound, this guide draws upon experimental data from closely related trifluoromethyl-substituted aryl halides to provide valuable insights into catalyst performance.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The choice of catalyst and ligand is crucial for achieving high yields, particularly with electron-deficient substrates. Below is a summary of catalyst systems used for the Suzuki-Miyaura coupling of aryl bromides containing a trifluoromethyl group.
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 1 | 89 |
| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 3-Methoxyphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 1 | 85 |
| 3 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 2-Methoxyphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 1 | 73 |
| 4 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Acetylphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 1 | 87 |
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The selection of the appropriate catalyst system is critical, especially for electron-deficient aryl halides. The following table summarizes representative conditions for the amination of a trifluoromethyl-substituted aryl bromide.
| Entry | Aryl Halide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2) | Toluene | 100 | 12 | >95 |
| 2 | 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 24 | ~90 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 2-Aminopyridine | Pd(OAc)₂ | MorDalPhos | NaOtBu | Toluene | 110 | 24 | 83[1] |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Morpholine | Pd(OAc)₂ | MorDalPhos | NaOtBu | Toluene | 110 | 24 | 88[1] |
Catalyst Performance in Heck Coupling
The Heck reaction provides a valuable method for the arylation of olefins. While specific data for this compound is scarce, studies on related trifluoromethylated substrates offer insights into effective catalytic systems.
| Entry | Aryl Halide/Alkyl Halide | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,1,1-trifluorohexane | Styrene | PdCl₂(PPh₃)₂ (5) | Xantphos (7.5) | KOAc | DCE | 80 | 16 | 88[2] |
| 2 | 2-Bromo-1,1,1-trifluorohexane | 4-Methylstyrene | PdCl₂(PPh₃)₂ (5) | Xantphos (7.5) | KOAc | DCE | 80 | 16 | 91 |
| 3 | 2-Bromo-1,1,1-trifluorohexane | 4-Methoxystyrene | PdCl₂(PPh₃)₂ (5) | Xantphos (7.5) | KOAc | DCE | 80 | 16 | 93 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and success of cross-coupling reactions.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (2.0 mmol) is taken in a reaction vessel. The vessel is purged with an inert gas (e.g., Argon or Nitrogen). Anhydrous, degassed solvent is then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox or using Schlenk techniques, the palladium precatalyst (1-3 mol%) and ligand (2-6 mol%) are added to a dry reaction vessel. Anhydrous, deoxygenated solvent is added, followed by the base (1.2-1.5 equiv), the aryl halide (1.0 equiv), and the amine (1.1-1.2 equiv). The reaction vessel is sealed and heated to the specified temperature with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography.[3]
General Procedure for Heck-Type Reaction of Secondary Trifluoromethylated Alkyl Bromides
To a Schlenk tube are added the palladium catalyst (5 mol%), ligand (7.5 mol%), and base (2.0 equiv) under a nitrogen atmosphere. The alkene (1.0 equiv), secondary trifluoromethylated alkyl bromide (2.0 equiv), and solvent are added subsequently. The reaction mixture is heated to the specified temperature. After stirring for the indicated time, the reaction mixture is cooled to room temperature, diluted with an appropriate solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by silica gel chromatography to give the desired product.[2]
Visualizing the Catalytic Cycles and Experimental Workflow
To better understand the underlying mechanisms and experimental setup, the following diagrams are provided.
References
A Comparative Guide to the FT-IR Spectroscopy of Ethyl 3-(trifluoromethyl)benzoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of ethyl 3-(trifluoromethyl)benzoate and its derivatives. Understanding the vibrational signatures of these compounds is crucial for their identification, purity assessment, and the analysis of intermolecular interactions in various stages of drug discovery and development. This document presents key experimental data, detailed methodologies, and a visual representation of the analytical workflow.
Comparison of Characteristic FT-IR Absorption Bands
The introduction of different functional groups onto the aromatic ring of this compound significantly influences the positions of key vibrational bands. The following table summarizes the characteristic FT-IR absorption frequencies for this compound and several of its amino and nitro derivatives. The data is compiled from the NIST Chemistry WebBook and other spectroscopic resources.[1][2][3][4]
| Functional Group/Vibration | This compound | Ethyl 3-aminobenzoate | Ethyl 4-aminobenzoate | Ethyl 3-nitrobenzoate | Ethyl 4-nitrobenzoate |
| N-H Stretch | - | 3461, 3374 cm⁻¹ | 3424, 3346 cm⁻¹ | - | - |
| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | ~3069 cm⁻¹ | ~3047 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~2980-2850 cm⁻¹ | ~2982, 2936, 2873 cm⁻¹ | ~2986, 2956, 2900 cm⁻¹ | ~2980-2850 cm⁻¹ | ~2980-2850 cm⁻¹ |
| C=O Stretch (Ester) | ~1730 cm⁻¹ | ~1708 cm⁻¹ | ~1687 cm⁻¹ | ~1730 cm⁻¹ | ~1720 cm⁻¹ |
| C=C Stretch (Aromatic) | ~1600-1450 cm⁻¹ | ~1604, 1588, 1493 cm⁻¹ | ~1601, 1575, 1518 cm⁻¹ | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
| NO₂ Stretch (Asymmetric) | - | - | - | ~1530 cm⁻¹ | ~1520 cm⁻¹ |
| NO₂ Stretch (Symmetric) | - | - | - | ~1350 cm⁻¹ | ~1345 cm⁻¹ |
| C-F Stretch (CF₃) | ~1350-1100 cm⁻¹ | - | - | ~1350-1100 cm⁻¹ | ~1350-1100 cm⁻¹ |
| C-O Stretch (Ester) | ~1300-1000 cm⁻¹ | ~1292 cm⁻¹ | ~1282 cm⁻¹ | ~1300-1000 cm⁻¹ | ~1300-1000 cm⁻¹ |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample. The data for this compound is based on its gas-phase spectrum from the NIST WebBook, while the data for its derivatives are from various sources, which may include liquid films or KBr pellets.
Experimental Workflow and Methodologies
The characterization of this compound derivatives by FT-IR spectroscopy follows a systematic workflow to ensure accurate and reproducible results.
Caption: A flowchart illustrating the key steps in the FT-IR analysis of this compound derivatives.
Detailed Experimental Protocol:
This protocol outlines the procedure for acquiring an FT-IR spectrum of a liquid sample, such as this compound or its derivatives, using the neat liquid film method with salt plates.
Materials:
-
FT-IR Spectrometer
-
Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates
-
Pasteur pipette or dropper
-
The liquid sample of the this compound derivative
-
Volatile solvent for cleaning (e.g., acetone or isopropanol)
-
Kimwipes or other lint-free tissue
-
Desiccator for storing salt plates
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Open the sample compartment.
-
-
Salt Plate Preparation:
-
Carefully remove two salt plates from the desiccator, handling them only by the edges to avoid transferring moisture and oils from your fingers.
-
If the plates are not clean, gently wipe them with a Kimwipe lightly dampened with a volatile solvent like acetone and allow them to dry completely.
-
-
Background Spectrum Acquisition:
-
Place the two clean, dry salt plates together in the sample holder within the spectrometer's sample compartment.
-
Close the sample compartment lid.
-
Using the instrument's software, acquire a background spectrum. This will account for the absorbance of the salt plates and any atmospheric water and carbon dioxide.
-
-
Sample Application:
-
Remove the salt plates from the sample compartment.
-
Using a clean Pasteur pipette, place one to two drops of the liquid sample onto the center of one of the salt plates.
-
-
Creating the Liquid Film:
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly between the two plates, forming a thin film. Avoid applying excessive pressure, which could damage the plates.
-
-
Sample Spectrum Acquisition:
-
Place the assembled salt plates with the sample into the sample holder in the spectrometer.
-
Close the sample compartment lid.
-
Acquire the FT-IR spectrum of the sample. The software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the acquired spectrum as needed (e.g., baseline correction, smoothing).
-
Identify the wavenumbers of the major absorption peaks.
-
Assign these peaks to the corresponding functional group vibrations by comparing them to the data in the table above and other standard FT-IR correlation charts.
-
-
Cleaning:
-
After the analysis is complete, carefully separate the salt plates.
-
Clean the plates thoroughly with a Kimwipe and a volatile solvent to remove all traces of the sample.
-
Return the clean, dry salt plates to the desiccator for storage.
-
This guide provides a foundational understanding of the FT-IR characterization of this compound and its derivatives. For more in-depth analysis, researchers may consider advanced techniques such as Attenuated Total Reflectance (ATR) FT-IR or computational vibrational frequency calculations.
References
A Comparative Guide to the Stability of Ortho, Meta, and Para Trifluoromethyl-Substituted Ethyl Benzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of ortho-, meta-, and para-trifluoromethyl-substituted ethyl benzoates. Understanding the relative stability of these isomers is crucial for applications in drug design, materials science, and chemical synthesis, where the trifluoromethyl group is often introduced to enhance metabolic stability, lipophilicity, and binding affinity. This document synthesizes theoretical principles with available experimental data to offer insights into their hydrolytic and thermal stabilities.
Introduction
The substitution of a trifluoromethyl (-CF3) group on the aromatic ring of ethyl benzoate significantly influences its chemical properties. The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This electronic effect, combined with steric factors, modulates the stability of the ester functionality against hydrolytic and thermal degradation. The positional isomerism (ortho, meta, para) dictates the interplay of these effects, leading to differences in the stability of the three compounds.
Theoretical Framework: Electronic and Steric Effects
The stability of the ester bond in trifluoromethyl-substituted ethyl benzoates is primarily governed by the electronic and steric effects imparted by the -CF3 group.
-
Electronic Effects: The potent electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon in the ester. This makes the ester more susceptible to nucleophilic attack, such as hydrolysis. The magnitude of this effect varies depending on the position of the -CF3 group relative to the ester functionality. In the para and ortho positions, the electron-withdrawing effect is transmitted through both inductive and resonance effects, making the carbonyl carbon more electron-deficient. In the meta position, the effect is primarily inductive.
-
Steric Effects: In the ortho position, the bulky trifluoromethyl group can sterically hinder the approach of a nucleophile to the carbonyl carbon. This "ortho effect" can counteract the electronic destabilization, potentially leading to increased stability compared to what would be expected based on electronic effects alone. This steric hindrance is absent in the meta and para isomers.
Based on these principles, a qualitative prediction of stability can be made:
-
Para-isomer: Expected to be the least stable due to the strong electron-withdrawing effect of the -CF3 group, which is maximized at this position and operates without steric hindrance.
-
Meta-isomer: Expected to have intermediate stability. The electron-withdrawing effect is weaker than in the para position, as it is primarily inductive.
-
Ortho-isomer: The stability is influenced by a combination of strong electron withdrawal and significant steric hindrance. The net effect is difficult to predict without experimental data, but the steric protection could lead to a higher stability than the para isomer.
The following diagram illustrates the logical relationship between the substituent position and its effects on ester stability.
Caption: Positional effects on stability.
Experimental Data Comparison
Table 1: Physicochemical Properties of Trifluoromethyl-Substituted Ethyl Benzoate Isomers
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| Molecular Formula | C₁₀H₉F₃O₂ | C₁₀H₉F₃O₂ | C₁₀H₉F₃O₂ |
| Molecular Weight | 218.17 g/mol | 218.17 g/mol [1] | 218.17 g/mol [2][3] |
| CAS Number | 577-62-8 | 76783-59-0[1] | 583-02-8[2][3] |
| Boiling Point | Not readily available | Not readily available | 80-81 °C (5 torr)[4] |
| Flash Point | Not readily available | Not readily available | 78-80 °C (5mm)[4] |
Note: The lack of readily available, directly comparable experimental data on hydrolysis rates and thermal decomposition temperatures for all three isomers under identical conditions is a significant limitation. The following discussion is based on theoretical predictions and related experimental findings.
A study on the thermal properties of aromatic polyimides containing trifluoromethyl groups found that meta-substituted isomers exhibited enhanced thermal stability compared to their ortho-substituted counterparts[5]. While this is an indirect comparison and on a different molecular system, it suggests that the positioning of the trifluoromethyl group has a significant impact on thermal degradation pathways.
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized experimental protocols for assessing the hydrolytic and thermal stability of the ethyl benzoate isomers.
Protocol 1: Determination of Hydrolytic Stability (Rate of Ester Hydrolysis)
This protocol outlines a method for determining the rate constant of ester hydrolysis under basic conditions.
Workflow for Hydrolytic Stability Assay
Caption: Hydrolysis rate determination workflow.
Methodology:
-
Preparation of Reagents:
-
Prepare a standardized solution of sodium hydroxide (e.g., 0.1 M).
-
Prepare a standardized solution of hydrochloric acid (e.g., 0.1 M).
-
Prepare stock solutions of each ethyl trifluoromethylbenzoate isomer in a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.
-
-
Hydrolysis Reaction:
-
Equilibrate the NaOH solution and the ester solution to the desired reaction temperature in a constant temperature bath.
-
Initiate the reaction by adding a known volume of the ester stock solution to the NaOH solution with vigorous stirring. Start a timer immediately.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a known excess of the standardized HCl solution.
-
Determine the amount of unreacted HCl by back-titration with the standardized NaOH solution using a suitable indicator (e.g., phenolphthalein).
-
-
Data Analysis:
-
Calculate the concentration of the ester remaining at each time point.
-
The reaction is expected to follow pseudo-first-order kinetics if the concentration of NaOH is in large excess.
-
Plot the natural logarithm of the ester concentration versus time. The negative of the slope of the resulting straight line will be the pseudo-first-order rate constant (k_obs).
-
Protocol 2: Determination of Thermal Stability (Thermogravimetric Analysis - TGA)
This protocol describes the use of TGA to determine the decomposition temperature of the ethyl benzoate isomers.
Workflow for Thermal Stability Assay
Caption: Thermal stability analysis workflow.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified ethyl trifluoromethylbenzoate isomer into a TGA crucible.
-
-
TGA Measurement:
-
Place the crucible in the TGA instrument.
-
Heat the sample from ambient temperature to a temperature at which complete decomposition is expected (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The experiment should be conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.
-
-
Data Analysis:
-
The TGA thermogram will show the percentage of weight loss as a function of temperature.
-
The onset temperature of decomposition (T_onset) is determined as the temperature at which significant weight loss begins.
-
The temperature of the maximum rate of weight loss (T_max) can be determined from the peak of the derivative of the TGA curve (DTG curve). These temperatures are indicative of the thermal stability of the compound.
-
Conclusion and Recommendations
The stability of ortho, meta, and para trifluoromethyl-substituted ethyl benzoates is a complex interplay of electronic and steric effects. Theoretical considerations suggest that the para isomer is likely the least stable due to strong, unhindered electron withdrawal by the -CF3 group, while the meta isomer exhibits intermediate stability. The stability of the ortho isomer is more difficult to predict due to the competing effects of electron withdrawal and steric hindrance.
To provide a definitive comparison, it is recommended that direct experimental studies be conducted to determine the hydrolysis rate constants and thermal decomposition profiles of all three isomers under identical, controlled conditions. The protocols outlined in this guide provide a framework for such investigations. This data would be invaluable for professionals in drug development and materials science, enabling more informed decisions in the design and application of molecules containing the trifluoromethylbenzoate moiety.
References
Safety Operating Guide
Personal protective equipment for handling Ethyl 3-(trifluoromethyl)benzoate
Essential Safety and Handling Guide for Ethyl 3-(trifluoromethyl)benzoate
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling to mitigate potential health risks. It is classified as a combustible liquid and may cause irritation to the eyes, skin, and respiratory tract.[1] Proper personal protective equipment is mandatory to ensure safety.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[2] | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Impervious clothing and chemical-resistant gloves (e.g., Nitrile rubber).[3][4] Gloves should be inspected before use and disposed of properly after handling.[3] | Prevents skin contact which can lead to irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5] If exposure limits are exceeded or irritation is experienced, a full-face respirator approved by NIOSH/MSHA or conforming to European Standard EN 149 should be used.[1][2] | Minimizes inhalation of vapors that can cause respiratory tract irritation.[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value | Source |
| Physical State | Liquid | [4] |
| Appearance | Colorless to light yellow | [1][6] |
| Boiling Point | 85 - 87 °C / 185 - 188.6 °F | [4] |
| Flash Point | 88 °C / 190.4 °F | [7] |
| Density | 1.045 g/cm³ at 25 °C | [8] |
Note: Some data is based on the closely related compound, ethyl benzoate, as specific data for the trifluoromethyl derivative may be limited.
Operational and Disposal Plans
Handling and Storage Procedures
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[3][5]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1] Do not breathe vapors or mist.[1]
-
Grounding: As the substance is a combustible liquid, take precautionary measures against static discharge.[8] Keep away from heat, sparks, open flames, and hot surfaces.[6][7] No smoking in the handling area.[7][8]
-
Hygiene: Wash hands thoroughly after handling and before breaks.[3] Contaminated clothing should be removed and washed before reuse.[5]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3][6]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[7]
Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined above.[3]
-
Containment: For small spills, absorb the liquid with an inert material such as vermiculite, sand, or earth.[1] Prevent the spill from entering drains.[3]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed, and labeled container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[8]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1] If skin irritation persists, consult a physician.[4]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7] Get medical attention.[7]
-
If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[7] Call a physician or poison control center immediately.[5]
Disposal Plan
Waste from this compound and its contaminated materials must be treated as hazardous waste.
-
Containers: Do not mix with other waste. Leave the chemical in its original container.[8] Handle uncleaned containers as you would the product itself.[8]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[7][8] Do not allow the product to enter drains or waterways.[3]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.es [fishersci.es]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
